molecular formula C7H4BrF3O B1287191 3-Bromo-5-(trifluoromethyl)phenol CAS No. 1025718-84-6

3-Bromo-5-(trifluoromethyl)phenol

Cat. No.: B1287191
CAS No.: 1025718-84-6
M. Wt: 241 g/mol
InChI Key: BWJBVICFLRSNNM-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4BrF3O and its molecular weight is 241 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJBVICFLRSNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610595
Record name 3-Bromo-5-(trifluoromethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025718-84-6
Record name 3-Bromo-5-(trifluoromethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(trifluoromethyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1025718-84-6

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)phenol, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.

Physicochemical Properties

This compound is a substituted aromatic compound containing a bromine atom and a trifluoromethyl group.[1][2] These functional groups impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.[2] The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 1025718-84-6[1][2]
Molecular Formula C₇H₄BrF₃O[1][2]
Molecular Weight 241.01 g/mol [1][2]
Appearance Solid
Purity ≥95%[2]
InChI Key BWJBVICFLRSNNM-UHFFFAOYSA-N[1]
SMILES Oc1cc(Br)cc(C(F)(F)F)c1[1]

Synthesis of this compound

Experimental Protocol: Electrophilic Bromination of 3-(trifluoromethyl)phenol

Objective: To synthesize this compound via the regioselective bromination of 3-(trifluoromethyl)phenol.

Materials:

  • 3-(trifluoromethyl)phenol

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Concentrated Sulfuric Acid (96%)

  • Glacial Acetic Acid

  • Deionized Water

  • 5N Sodium Hydroxide solution

  • Cyclohexane

  • Round-bottom flask with mechanical stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., in a 1:6 v/v ratio) is prepared. The sulfuric acid should be added slowly to the acetic acid under cooling with an ice bath to manage the exothermic reaction.

  • Addition of Starting Material: To the cooled acid mixture, 3-(trifluoromethyl)phenol is added portion-wise while stirring to ensure solubilization.

  • Bromination: 1,3-dibromo-5,5-dimethylhydantoin is then added to the reaction mixture. The reaction temperature is carefully controlled, preferably maintained between 40-50°C.[4][5]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then slowly poured into cold water with vigorous stirring. The product is then extracted with an organic solvent like cyclohexane.

  • Purification: The organic layer is separated and washed with an aqueous solution of 5N sodium hydroxide to remove any unreacted starting material and acidic impurities. The organic phase is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: Further purification can be achieved by column chromatography or distillation to obtain pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3-(trifluoromethyl)phenol reaction Electrophilic Bromination (40-50°C) start1->reaction start2 1,3-dibromo-5,5- dimethylhydantoin start2->reaction start3 H₂SO₄ / CH₃COOH start3->reaction workup Quenching with Water reaction->workup extraction Extraction with Organic Solvent workup->extraction washing Washing with NaOH and Brine extraction->washing purification Column Chromatography or Distillation washing->purification product This compound purification->product

Proposed workflow for the synthesis of this compound.

Key Reactions and Applications in Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are common motifs in many pharmaceutical compounds. In a typical reaction, this compound is coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred for a period of 2 to 24 hours, depending on the reactivity of the substrates.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 3-Bromo-5- (trifluoromethyl)phenol catalyst Pd Catalyst reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product Biaryl Compound catalyst->product base Base base->catalyst solvent Solvent solvent->catalyst heat Heat (80-120°C) heat->catalyst

Logical relationship in a Suzuki-Miyaura cross-coupling reaction.
Potential Applications in Drug Discovery

The trifluoromethylphenol moiety is of significant interest in medicinal chemistry. Derivatives of similar brominated phenols have been investigated for various therapeutic applications.

  • Cholinesterase Inhibitors: Analogs of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease and other neurological disorders. While this compound itself is not the final drug, it serves as a crucial starting material for creating a library of potential inhibitors.

  • Anticancer Agents: The trifluoromethyl group is a common substituent in many anticancer drugs.[7] The synthesis of 3-bromo-5-trifluoromethylaniline, a related compound, has been described as an intermediate for novel anticancer medicines.[8] This suggests that derivatives of this compound could also be explored for their potential as anticancer agents.

Signaling Pathways

Direct evidence for the interaction of this compound with specific signaling pathways is not yet established in the scientific literature. However, based on the therapeutic targets of its derivatives, we can infer potential areas of impact.

  • Cholinergic Signaling: As a precursor to cholinesterase inhibitors, derivatives of this compound could modulate cholinergic signaling in the brain. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds would enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh Acetylcholine ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Degradation ACh_receptor ACh Receptor ACh->ACh_receptor signal Signal Transduction ACh_receptor->signal inhibitor Derivative of This compound inhibitor->AChE Inhibition

Modulation of Cholinergic Signaling by a Cholinesterase Inhibitor.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, it is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its unique combination of a reactive bromine atom and a metabolically stable trifluoromethyl group makes it an attractive starting material for the synthesis of novel therapeutic agents, including potential treatments for neurodegenerative diseases and cancer. This guide has provided an overview of its properties, plausible synthetic routes, key reactions, and potential biological applications, offering a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

Technical Guide: Physical Properties of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-5-(trifluoromethyl)phenol, a key building block in medicinal chemistry and organic synthesis. The document details experimental protocols for the determination of its core physical characteristics and outlines a plausible synthetic route.

Core Physical Properties

Physical PropertyValueSource/Notes
Molecular Formula C₇H₄BrF₃O[1][2]
Molecular Weight 241.01 g/mol [1][2]
Appearance Solid / Colorless Clear Liquid Some sources indicate a solid form, while others list it as a liquid, suggesting a melting point near room temperature.
Boiling Point 224 °C at 760 mmHg[3]
Melting Point Data not available. The related compound, 3-bromo-5-methylphenol, has a melting point of 61-62 °C.[4]
Density Data not available. The related compound, 2-bromo-4-(trifluoromethyl)phenol, has a density of 1.75 g/cm³.[5]
Solubility Data not available. The related compound, 3-bromo-5-methylphenol, is reported to be soluble in alcohol, ether, and chlorinated solvents, and slightly soluble in water.[6]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for compound characterization and process optimization. The following are detailed, standard laboratory protocols for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (initially rapid to approach the approximate melting point, then slow, e.g., 1-2 °C/min, for the final determination).

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A narrow melting range is indicative of high purity.

Boiling Point Determination

For compounds that are liquid at or near room temperature, or for which the boiling point is a desired parameter.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.

  • Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) along with a thermometer.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Data Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.

Density Determination of a Solid

The density of a solid can be determined using the liquid displacement method.

Methodology:

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

  • Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if solubility is negligible, or a non-polar solvent). The initial volume of the liquid is recorded.

  • Immersion: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

  • Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for reaction setup, extraction, and purification.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Qualitative Assessment: To a test tube containing a small, measured amount of this compound (e.g., 10 mg), a small volume of the solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

  • Quantitative Assessment (Optional): For a more precise measurement, a saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined to calculate the solubility in terms of g/100 mL or mol/L.

Synthesis Workflow

A plausible and efficient synthetic route to this compound involves the diazotization of 3-amino-5-(trifluoromethyl)aniline, followed by the hydrolysis of the resulting diazonium salt.

Synthesis_Workflow cluster_reactants Starting Material & Reagents cluster_process Reaction Steps cluster_product Final Product 3_amino_5_trifluoromethylaniline 3-Amino-5-(trifluoromethyl)aniline diazotization Diazotization 3_amino_5_trifluoromethylaniline->diazotization NaNO2 Sodium Nitrite (NaNO₂) NaNO2->diazotization H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->diazotization H2O Water (H₂O) hydrolysis Hydrolysis H2O->hydrolysis diazotization->hydrolysis Diazonium Salt Intermediate product This compound hydrolysis->product

Caption: Synthesis of this compound.

Experimental Protocol for Synthesis

Synthesis of this compound from 3-Amino-5-(trifluoromethyl)aniline

This protocol describes the conversion of the amino group of 3-amino-5-(trifluoromethyl)aniline to a hydroxyl group via a diazonium salt intermediate.

Materials:

  • 3-Amino-5-(trifluoromethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice

  • Steam distillation apparatus

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a flask equipped with a stirrer and a thermometer, a solution of sulfuric acid in water is prepared and cooled to 0-5 °C in an ice bath.

    • 3-Amino-5-(trifluoromethyl)aniline is added portion-wise to the cold acid solution while maintaining the temperature below 5 °C.

    • A solution of sodium nitrite in water is prepared and cooled. This solution is then added dropwise to the aniline-acid mixture, keeping the temperature strictly between 0-5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • The cold diazonium salt solution is slowly added to a separate flask containing boiling water, which is set up for steam distillation.

    • The mixture is heated, and the product is co-distilled with steam. The distillation is continued until the distillate is clear.

  • Work-up and Purification:

    • The distillate, containing the product, is collected and extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent system.

References

In-Depth Technical Guide: 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)phenol, a key building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its applications in drug discovery, particularly in the development of cholinesterase inhibitors.

Core Molecular and Physical Properties

This compound is a halogenated and trifluoromethyl-substituted phenolic compound. Its molecular structure lends it unique properties that are valuable in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, can enhance the metabolic stability and lipophilicity of derivative compounds, making it a desirable moiety in drug design.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 241.01 g/mol [1]
Molecular Formula C₇H₄BrF₃O[1]
CAS Number 1025718-84-6[2]
Physical Form Solid
Purity Typically ≥95%[1]
SMILES String OC1=CC(Br)=CC(C(F)(F)F)=C1
InChI Key BWJBVICFLRSNNM-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. While specific proprietary methods may exist, a general synthetic route can be inferred from standard organic chemistry principles and related preparations. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process starting from a more readily available precursor. A logical approach involves the bromination of 3-(trifluoromethyl)phenol.

G cluster_synthesis Synthesis Workflow Start 3-(Trifluoromethyl)phenol Step1 Bromination Start->Step1 Brominating Agent (e.g., NBS) Solvent Product This compound Step1->Product Work-up and Purification

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

Disclaimer: This is an illustrative protocol based on general chemical principles. Researchers should consult peer-reviewed literature for validated synthetic methods and perform appropriate safety assessments.

Materials:

  • 3-(Trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)phenol (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Characterization

Accurate analytical characterization is essential to confirm the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility) is a common mobile phase for similar compounds.[3] The specific gradient will depend on the exact instrumentation and column.

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Prepare working standards by diluting the stock solution.

  • Set the column temperature (e.g., 30 °C) and the flow rate (e.g., 1.0 mL/min).

  • Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The retention time and peak purity can be used to identify and quantify the compound.

Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] One notable area of research is in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[4]

Signaling Pathway and Mechanism of Action

The inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Molecules synthesized using this compound can be designed to bind to the active sites of these enzymes, preventing the breakdown of acetylcholine.

G cluster_pathway Cholinesterase Inhibition Pathway ACh Acetylcholine AChE_BuChE AChE / BuChE ACh->AChE_BuChE Hydrolysis Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Increased Concentration Breakdown Choline + Acetate AChE_BuChE->Breakdown Inhibitor Inhibitor (derived from 3-Bromo-5- (trifluoromethyl)phenol) Inhibitor->AChE_BuChE Inhibition

Caption: The mechanism of action of cholinesterase inhibitors derived from this compound.

The development of analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide has shown that modifications to the core structure can lead to potent and selective inhibitors of AChE and BuChE.[4] This highlights the importance of this compound as a scaffold in the design of novel therapeutics for neurodegenerative diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)phenol, a key building block in synthetic chemistry and drug discovery. This document details its chemical structure, properties, and its role as a versatile scaffold for the synthesis of complex molecules.

Core Compound Data

This compound is an aromatic organic compound featuring a phenol ring substituted with a bromine atom and a trifluoromethyl group. These functional groups impart unique chemical properties that make it a valuable intermediate in the synthesis of fine chemicals, research chemicals, and specialty chemicals.[1][2] It is also identified as a protein degrader building block.[3]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₇H₄BrF₃O[2][4][5][6]
Molecular Weight 241.01 g/mol [2][4][5][7]
CAS Number 1025718-84-6[2][3][4][6]
Appearance Colorless Clear Liquid or Solid[1][4]
Boiling Point 224°C at 760 mmHg
Purity Typically ≥95%[1][3][8]
InChI InChI=1S/C7H4BrF3O/c8-5-1-4(7(9,10,11))2-6(12)3-5/h1-3,12H[1][2][4]
InChIKey BWJBVICFLRSNNM-UHFFFAOYSA-N[1][2][4]
SMILES Oc1cc(Br)cc(C(F)(F)F)c1[1][4]
Chemical Structure

The structure of this compound, with its meta-substituted bromine and trifluoromethyl groups relative to the hydroxyl group, is a key determinant of its reactivity.

Figure 1: Chemical Structure of this compound

Synthetic and Experimental Information

While this compound is commercially available from various suppliers, detailed, peer-reviewed experimental protocols for its specific synthesis are not readily found in the public domain. However, a general synthetic strategy can be inferred from established organic chemistry principles and patent literature describing the preparation of similar compounds.

General Synthetic Approach (Hypothetical)

The synthesis of this compound could plausibly be achieved from a precursor such as 3-amino-5-bromobenzotrifluoride. A common route would involve a Sandmeyer-type reaction or a related diazotization-hydrolysis sequence.

Disclaimer: The following protocol is a generalized, hypothetical procedure and has not been optimized. It should be adapted and validated by a qualified synthetic chemist.

Objective: To synthesize this compound from 3-amino-5-bromobenzotrifluoride.

Materials:

  • 3-amino-5-bromobenzotrifluoride

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Copper(I) oxide (Cu₂O) or Copper(II) sulfate (CuSO₄)

  • Diethyl ether or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

  • Diazotization:

    • Dissolve 3-amino-5-bromobenzotrifluoride in an aqueous solution of sulfuric acid, cooling the mixture in an ice bath to 0-5°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask, prepare a solution or suspension of a copper catalyst (e.g., copper(I) oxide in aqueous sulfuric acid).

    • Slowly add the cold diazonium salt solution to the heated (e.g., boiling) copper catalyst solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, continue heating the mixture for a period to ensure complete hydrolysis of the diazonium salt to the corresponding phenol.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product into an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with water and a dilute solution of sodium bicarbonate to remove any residual acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can then be purified by a suitable method, such as distillation under reduced pressure or column chromatography.

Applications in Synthesis and Drug Discovery

This compound serves as a versatile intermediate. The hydroxyl, bromo, and trifluoromethyl groups each offer distinct reactivity, allowing for sequential and regioselective modifications.

  • The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a triflate for cross-coupling reactions.

  • The bromo group is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

  • The trifluoromethyl group is generally stable and is incorporated to enhance properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity.

The logical workflow for utilizing this building block in a synthetic campaign is illustrated below.

G cluster_0 Core Building Block cluster_1 Reaction Pathways cluster_2 Intermediate Products cluster_3 Further Derivatization cluster_4 Final Application start This compound A Reaction at -OH group (e.g., Alkylation, Etherification) start->A B Reaction at -Br group (e.g., Suzuki, Buchwald-Hartwig) start->B C O-Substituted Intermediate A->C D Aryl-Coupled Intermediate B->D E Further Functionalization C->E Couple at -Br D->E Modify at -OH end Target Molecule (e.g., API, Fine Chemical) E->end

Figure 2: Workflow for Synthetic Utilization

Safety and Handling

This compound is associated with several hazards. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to 3-Bromo-5-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-Bromo-5-(trifluoromethyl)phenol, a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. The guide details its chemical and physical properties, safety information, and its primary role as a versatile building block for the synthesis of more complex molecules. Due to the limited public data on its specific biological activity, this guide focuses on its synthetic utility, providing a representative experimental protocol and a logical workflow for its application in research and development.

Compound Identification and Properties

This compound is an organic compound featuring a phenol ring substituted with both a bromine atom and a trifluoromethyl group. Its official IUPAC name is This compound [1]. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom makes it a valuable intermediate for introducing these moieties into larger molecular scaffolds, particularly in the development of novel therapeutic agents and fine chemicals[2].

Table 1: Chemical Identifiers and Descriptors

Identifier Type Data Reference
IUPAC Name This compound [1]
CAS Number 1025718-84-6 [1][3][4]
Molecular Formula C₇H₄BrF₃O [1][2][3]
SMILES C1=C(C=C(C=C1O)Br)C(F)(F)F [1]
InChIKey BWJBVICFLRSNNM-UHFFFAOYSA-N [1][2]

| Synonyms | 3-Bromo-5-hydroxybenzotrifluoride, 5-Bromo-3-trifluoromethylphenol |[1] |

Table 2: Physicochemical Properties

Property Value Reference
Molecular Weight 241.01 g/mol [2][4]
Appearance Colorless Clear Liquid or Solid [2]
Purity Typically ≥95% [2][5]

| Storage Class | Combustible Solids | |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Code Description
H302 Harmful if swallowed
H315 Causes skin irritation
H318 Causes serious eye damage

| H335 | May cause respiratory irritation |

Data sourced from GHS classifications provided by suppliers[1].

Role in Synthetic Chemistry

While specific biological activities for this compound are not extensively documented, its true value lies in its utility as a synthetic intermediate[2]. The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The presence of both a hydroxyl group and a bromine atom on the aromatic ring provides two reactive sites for further functionalization.

  • The hydroxyl group can be readily alkylated or acylated, for instance, in a Williamson ether synthesis to form ether linkages.

  • The bromo substituent is a versatile handle for carbon-carbon or carbon-heteroatom bond formation, typically through metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

This dual reactivity allows for the strategic and sequential elaboration of the molecular structure, making it a valuable building block in multi-step syntheses.

Representative Experimental Protocol: Suzuki Cross-Coupling

The following is a generalized, representative protocol for a Suzuki cross-coupling reaction using this compound as a starting material. This protocol is illustrative and would require optimization for a specific aryl boronic acid partner.

Objective: To synthesize a 3-aryl-5-(trifluoromethyl)phenol derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the aryl boronic acid, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired 3-aryl-5-(trifluoromethyl)phenol.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow where this compound is utilized as a precursor in a multi-step synthesis, typical in a drug discovery context.

G A This compound (Starting Material) B Step 1: Protection of Hydroxyl Group (e.g., with MOM-Cl) A->B Reagents C Protected Intermediate (3-Bromo-5-(trifluoromethyl)phenoxy)methane B->C Yields D Step 2: Suzuki Cross-Coupling (with Aryl Boronic Acid) C->D Reagents E Coupled Intermediate D->E Yields F Step 3: Deprotection of Hydroxyl Group (e.g., with Acid) E->F Reagents G Final Product (3-Aryl-5-(trifluoromethyl)phenol) F->G Yields

Caption: Synthetic workflow for the elaboration of this compound.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its versatile reactive sites. While direct biological applications are not widely reported, its role as a foundational building block in the synthesis of complex, biologically active molecules is clear. The dual functionality offered by the hydroxyl and bromo groups allows for diverse and controlled synthetic transformations, making it a key resource for professionals in drug discovery and chemical research. Future work may focus on synthesizing libraries of compounds from this precursor to explore novel biological activities.

References

An In-Depth Technical Guide to the Safety and Handling of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-5-(trifluoromethyl)phenol, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific toxicological data for this compound, this document also incorporates information from structurally related halogenated phenols to provide a thorough overview of potential hazards. All personnel handling this substance must be adequately trained and familiar with the information presented herein.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
Appearance Solid
CAS Number 1025718-84-6

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

GHS Pictograms:

  • alt text

  • alt text

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionStandard
Eyes/Face Chemical safety goggles or face shieldEN166 (EU) or OSHA 29 CFR 1910.133 (US)
Skin Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and full-body protective suit for large quantities or risk of splashing.
Respiratory Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring personnel safety.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage class for this compound is 11 - Combustible Solids.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Instructions
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person.
Inhalation Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.

Accidental Release and Firefighting Measures

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Avoid breathing dust and contact with the material.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.

Firefighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information and Experimental Protocols

Experimental Protocols

To determine the toxicological profile of a compound like this compound, standardized experimental protocols are employed.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method):

This method is used to estimate the acute oral toxicity (and obtain an LD50 value) of a substance.

  • Principle: A stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (mortality or survival) determines the next step.

  • Methodology:

    • Animals: Typically, rats or mice of a single sex are used.

    • Dosing: The test substance is administered in a single dose by gavage.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.

In Vitro Cytotoxicity Assay (e.g., MTT Assay):

This assay is a colorimetric method for assessing cell metabolic activity and is a common way to measure the cytotoxicity of a compound.

  • Principle: The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

  • Methodology:

    • Cell Culture: A suitable cell line is cultured in a 96-well plate.

    • Treatment: The cells are treated with various concentrations of the test compound.

    • Incubation: After a defined incubation period, the MTT reagent is added to the wells.

    • Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Potential Toxicological Pathways

The specific signaling pathways affected by this compound have not been elucidated. However, phenols, in general, can exert their toxic effects through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

G A This compound Exposure B Cellular Uptake A->B C Generation of Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E Lipid Peroxidation D->E F DNA Damage D->F G Protein Oxidation D->G H Mitochondrial Dysfunction D->H I Apoptosis/Necrosis E->I F->I G->I H->I J Cell Death I->J

Caption: Generalized pathway of phenol-induced cytotoxicity.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Waste materials should be treated as hazardous.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this compound familiarize themselves with this information and adhere to all recommended safety procedures.

References

Technical Guide: Hazard Classification of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the hazard classification for the compound 3-Bromo-5-(trifluoromethyl)phenol (CAS No. 1025718-84-6). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development and chemical synthesis. This document adheres to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. All available data is presented in structured tables, and standardized experimental protocols are detailed. Logical workflows for hazard assessment are provided using Graphviz visualizations.

GHS Hazard Classification

This compound is classified as a hazardous substance according to the GHS. The primary hazards are related to its acute toxicity, skin irritation, potential for serious eye damage, and respiratory irritation.[1] The official GHS classification is summarized below.

Table 2.1: GHS Classification Summary
Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity, Single ExposureCategory 3WarningH335: May cause respiratory irritation

Source: Information compiled from PubChem and ECHA C&L Inventory.[1]

Quantitative Toxicological Data

Table 3.1: GHS Hazard Category Criteria (Oral Route)
Hazard ClassCategoryCriteria (ATE - Acute Toxicity Estimate)
Acute Toxicity, OralCategory 4300 < ATE (LD50) ≤ 2000 mg/kg body weight
Skin IrritationCategory 2Mean score of ≥ 2.3 < 4.0 for erythema/eschar or edema in 2 of 3 tested animals.
Serious Eye DamageCategory 1Production of irreversible tissue damage in the eye.

Note: These values are based on the GHS criteria for classification. Compound-specific experimental values for this compound have not been identified in published literature.

General Mechanism of Phenolic Toxicity

While a specific signaling pathway for this compound is not elucidated, the toxicity of phenolic compounds is generally understood to stem from their ability to denature proteins and disrupt cell membranes.[2][3] This leads to coagulation necrosis and loss of cellular function, manifesting as irritation and corrosive damage to tissues.[2][3] Systemic absorption can lead to broader organ toxicity.[2][4] The electron-withdrawing trifluoromethyl group and the halogen substituent may influence the compound's reactivity and lipophilicity, potentially enhancing its toxic effects compared to unsubstituted phenol.

cluster_exposure Exposure Route cluster_mechanism Cellular Mechanism cluster_effect Toxicological Effect Oral Oral Ingestion ProteinDenat Protein Denaturation & Precipitation Oral->ProteinDenat Dermal Dermal Contact Dermal->ProteinDenat Eye Eye Contact Eye->ProteinDenat CoagNecrosis Coagulation Necrosis ProteinDenat->CoagNecrosis MembraneDisrupt Cell Membrane Disruption MembraneDisrupt->CoagNecrosis Irritation Irritation CoagNecrosis->Irritation Skin EyeDamage Serious Eye Damage CoagNecrosis->EyeDamage Eyes Systemic Systemic Toxicity (if absorbed) CoagNecrosis->Systemic GI Tract

Figure 1. General mechanism of toxicity for phenolic compounds.

Experimental Protocols

The hazard classifications are determined using standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the relevant protocols for the hazards identified.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity and assign a GHS category.[5][6][7]

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a lower or higher fixed dose level or cessation of testing.

  • Animal Model: Typically, female rats are used.[5]

  • Procedure:

    • Animals are fasted prior to dosing.

    • A starting dose (e.g., 300 mg/kg) is administered orally to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[8]

    • The number of animals that die within a defined period determines the next step. If mortality is observed in 2 out of 3 animals, the substance is classified, and testing stops. If not, the test is repeated at a higher dose until a classification can be made.

  • Endpoint: The primary endpoint is mortality, which allows for classification into one of the GHS categories.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[9][10][11]

  • Principle: The substance is applied to the skin of an animal for a fixed period, and the degree of skin reaction is assessed.

  • Animal Model: Albino rabbit is the preferred species.[12]

  • Procedure:

    • Approximately 24 hours before the test, fur is removed from the dorsal area of the animal.[12]

    • A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[9]

    • The exposure period is typically 4 hours.

    • After exposure, the patch is removed, and the skin is cleaned.

    • Skin reactions (erythema and edema) are scored at 60 minutes, 24, 48, and 72 hours after patch removal.[10] Observations may continue for 14 days to assess the reversibility of effects.[10]

  • Endpoint: Scores for erythema and edema are used to calculate a mean score, which determines the irritation category. Irreversible damage indicates corrosion.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline is used to assess the potential for a substance to produce serious, and potentially irreversible, damage to the eye.[13][14][15]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal. The untreated eye serves as a control.

  • Animal Model: Albino rabbit is the required species.[16]

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[13]

    • The eyelids are held together for approximately one second. The eye is not washed out for at least 24 hours post-instillation.[13]

    • The eye is examined for reactions at 1, 24, 48, and 72 hours after application.[16]

    • Lesions of the cornea, iris, and conjunctiva are scored. Observations may continue for up to 21 days to evaluate the reversibility of damage.[16]

  • Endpoint: The severity and reversibility of ocular lesions determine the classification. Irreversible effects (present at day 21) or severe corneal damage classify the substance as causing "Serious Eye Damage" (Category 1).

Hazard Assessment and Classification Workflow

The process of classifying a chemical involves a weight-of-evidence approach, starting with existing data and progressing to in vivo testing only when necessary. This workflow minimizes animal testing while ensuring accurate hazard identification.

Start Start: New or Untested Substance ExistingData Step 1: Weight of Evidence - Existing Human/Animal Data - (Q)SAR Models - Data on Analogs Start->ExistingData PhysChem Step 2: Physico-Chemical Properties - pH (if applicable) - Corrosivity Potential ExistingData->PhysChem Insufficient Data Classification Step 5: GHS Classification - Assign Hazard Categories - Determine H/P Statements ExistingData->Classification Sufficient Data InVitro Step 3: In Vitro Testing - Reconstructed Human Epidermis (RhE) - Other validated non-animal tests PhysChem->InVitro Insufficient Data PhysChem->Classification Conclusive (e.g., extreme pH) InVivo Step 4: In Vivo Testing (If data is insufficient) - OECD 423 (Oral) - OECD 404 (Dermal) - OECD 405 (Eye) InVitro->InVivo Equivocal or Negative Results InVitro->Classification Positive Result (Corrosive/Irritant) InVivo->Classification SDS End: Generate Safety Data Sheet (SDS) & Label Classification->SDS

Figure 2. Stepwise workflow for GHS hazard classification.

Conclusion

This compound is a chemical that requires careful handling due to its classification as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant. While compound-specific quantitative toxicity data is not publicly available, the GHS classification provides a clear framework for risk assessment and the implementation of appropriate safety measures. Researchers and laboratory personnel must use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and face shields, and work in a well-ventilated area or under a chemical fume hood. All activities involving this compound should be preceded by a thorough risk assessment as outlined in the safety data sheet (SDS).

References

An In-depth Technical Guide on the Solubility of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-5-(trifluoromethyl)phenol, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in a variety of relevant solvents. The provided protocols and data tables are designed to be directly implemented in a laboratory setting.

Predicted Solubility Profile

This compound is a halogenated aromatic compound. The presence of the bromine and trifluoromethyl groups increases its lipophilicity, suggesting a higher solubility in organic solvents compared to water. The phenolic hydroxyl group can participate in hydrogen bonding, which may afford some solubility in polar protic solvents. However, the overall nonpolar character of the molecule is expected to dominate its solubility profile.

Based on the principles of "like dissolves like," a qualitative prediction of solubility in common laboratory solvents is as follows:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and alcohols (e.g., methanol, ethanol).

  • Moderate Solubility: Expected in nonpolar aromatic solvents (e.g., toluene) and some chlorinated solvents (e.g., dichloromethane).

  • Low to Insoluble: Expected in water and nonpolar aliphatic solvents (e.g., hexane, cyclohexane).

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound is not widely published. The following table is provided as a template for researchers to populate with experimentally determined data. It is recommended to perform these measurements at standard laboratory temperatures (e.g., 25 °C) and to specify the conditions for any variations.

Solvent NameSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
WaterPolar Protic25Data to be determinedData to be determined
MethanolPolar Protic25Data to be determinedData to be determined
EthanolPolar Protic25Data to be determinedData to be determined
IsopropanolPolar Protic25Data to be determinedData to be determined
AcetonePolar Aprotic25Data to be determinedData to be determined
Ethyl AcetatePolar Aprotic25Data to be determinedData to be determined
DichloromethaneChlorinated25Data to be determinedData to be determined
TolueneAromatic25Data to be determinedData to be determined
HexaneNonpolar25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol is a detailed methodology for determining the thermodynamic solubility of this compound in various solvents. This method is based on the well-established shake-flask technique and is suitable for generating reliable and reproducible data.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is required.

    • To each vial, add a known volume (e.g., 5 mL) of the selected solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal for slowly dissolving compounds.

    • After the initial equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the aliquot into a clean, tared vial to remove any undissolved microparticles.

    • Accurately weigh the filtered aliquot.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Dilute the filtered aliquot of the saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.3. Quality Control

  • Perform each solubility determination in triplicate to ensure reproducibility.

  • Run a blank sample (solvent only) with each batch of analyses.

  • Visually inspect the vials after equilibration to confirm the presence of excess solid.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Shaking at Constant Temperature) A->B C Sedimentation (Allowing Solids to Settle) B->C D Sample Collection & Filtration (Clear Supernatant) C->D E Sample Dilution D->E G Analytical Quantification (e.g., HPLC, UV-Vis) E->G F Preparation of Standard Solutions F->G H Data Analysis & Solubility Calculation G->H

Caption: Workflow for determining the solubility of a compound.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which should be controlled and recorded during experimental work.

G Factors Influencing Solubility Solubility Solubility Temperature Temperature Temperature->Solubility pH pH (Aqueous) pH->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Purity Compound Purity Purity->Solubility Polymorphism Crystalline Form (Polymorphism) Polymorphism->Solubility

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)phenol, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its discovery, history of use, and practical applications.

Introduction

This compound is a substituted aromatic compound that has gained significance as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a trifluoromethyl group on a benzene ring, provides multiple reactive sites for further chemical modifications. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide will delve into the known synthesis routes, physicochemical properties, and notable applications of this important chemical entity.

Physicochemical and Spectral Data

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValue
CAS Number 1025718-84-6
Molecular Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
Appearance Off-white to light yellow solid
Boiling Point Not available
Melting Point 58-62 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Note: Physical properties such as boiling and melting points can vary slightly depending on the purity of the compound.

Synthesis and Experimental Protocols

Electrophilic Bromination of 3-(Trifluoromethyl)phenol

This protocol describes a general procedure for the bromination of a phenol, which can be adapted for the synthesis of this compound.

Objective: To synthesize this compound via electrophilic bromination of 3-(trifluoromethyl)phenol.

Materials:

  • 3-(Trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0 - 1.2 eq) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for Synthesis:

G start 3-(Trifluoromethyl)phenol product This compound start->product Bromination reagent N-Bromosuccinimide (NBS) in Acetonitrile purification Purification (Column Chromatography) product->purification G ACh Acetylcholine Breakdown Hydrolysis ACh->Breakdown AChE Acetylcholinesterase (AChE) AChE->Breakdown Synapse Increased Acetylcholine in Synaptic Cleft AChE->Synapse Leads to Inhibitor This compound Derivative Inhibitor->AChE Inhibition

An In-depth Technical Guide on the Core Characteristics of Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylphenols (TFMPs) are a class of aromatic compounds characterized by a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzene ring. The trifluoromethyl group, a bioisostere of chlorine and a lipophilic analogue of a methyl group, imparts a unique combination of physicochemical properties to the phenol scaffold.[1] Its strong electron-withdrawing nature and high metabolic stability make TFMPs highly valuable intermediates and structural motifs in modern medicinal chemistry and agrochemical design.[2][3]

The incorporation of a -CF3 group can significantly enhance a molecule's metabolic stability, increase its lipophilicity, and improve its binding affinity to biological targets.[1][2] These attributes are critical for the development of effective drugs with optimized pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and biological relevance of the three primary isomers of trifluoromethylphenol: 2-(trifluoromethyl)phenol, 3-(trifluoromethyl)phenol, and 4-(trifluoromethyl)phenol.

Physicochemical Properties

The position of the trifluoromethyl group on the phenol ring profoundly influences its electronic environment, which in turn dictates key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP). The -CF3 group is strongly electron-withdrawing, which generally increases the acidity of the phenolic proton compared to phenol itself (pKa ≈ 9.9). This effect is most pronounced when the group is in the ortho or para position, where it can participate in resonance stabilization of the corresponding phenoxide anion.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key quantitative data for the ortho, meta, and para isomers of trifluoromethylphenol.

Property2-(Trifluoromethyl)phenol3-(Trifluoromethyl)phenol4-(Trifluoromethyl)phenol
CAS Number 444-30-4[4]98-17-9[5]402-45-9[6]
Molecular Weight 162.11 g/mol [4]162.11 g/mol [5]162.11 g/mol [6]
pKa 8.128.968.51
LogP 2.41 - 2.8[7][8]2.95[2][5][9]2.8[6]
Melting Point 45-46 °C[7]-2 to -1.8 °C[5]45-47 °C
Boiling Point 147-148 °C[8]178-179 °C[2]183 °C (approx.)[6]

Synthesis and Reactivity

Trifluoromethylphenols are typically synthesized from readily available trifluoromethyl-substituted benzenes. Common strategies involve the hydrolysis of trifluoromethylhalobenzenes or the diazotization of trifluoromethylanilines followed by hydrolysis.

A notable characteristic of their reactivity is the substituent-dependent spontaneous aqueous defluorination. Under alkaline conditions, 2- and 4-trifluoromethylphenol undergo hydrolysis to yield the corresponding hydroxybenzoic acids.[5] This reaction proceeds via an E1cb mechanism, driven by the deprotonation of the phenol, which facilitates the elimination of a fluoride ion.[9] In stark contrast, 3-trifluoromethylphenol does not undergo this defluorination reaction, as the negative charge of the phenoxide cannot be delocalized to the meta position to assist in the elimination.[5][9]

G Logical Relationship: Isomer-Dependent Reactivity cluster_ortho_para Ortho / Para Isomers cluster_meta Meta Isomer o_p_phenol 2- or 4-Trifluoromethylphenol o_p_phenoxide Phenoxide Anion (Resonance Stabilized) o_p_phenol->o_p_phenoxide Base (OH⁻) o_p_elimination E1cb β-Elimination (Defluorination) o_p_phenoxide->o_p_elimination Charge Delocalization o_p_product Hydroxybenzoic Acid o_p_elimination->o_p_product Hydrolysis m_phenol 3-Trifluoromethylphenol m_phenoxide Phenoxide Anion m_phenol->m_phenoxide Base (OH⁻) m_stable No Reaction (Stable to Defluorination) m_phenoxide->m_stable No Charge Delocalization at meta-position

Isomer position dictates the stability and reactivity pathway of the trifluoromethyl group.

Experimental Protocols

Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol via Diazotization

This protocol is adapted from established patent literature for the synthesis of a trifluoromethylphenol derivative from an aniline precursor.[10][11]

Objective: To synthesize 4-fluoro-3-(trifluoromethyl)phenol from 4-fluoro-3-(trifluoromethyl)aniline.

Materials:

  • 4-fluoro-3-(trifluoromethyl)aniline (1 part by weight, e.g., 50.0 g)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (approx. 2.9 parts by weight)

  • Sodium Nitrite (NaNO₂)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Toluene

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Aniline Sulfate: In a reaction vessel, carefully add concentrated sulfuric acid (147.2 g) to water (160 g) with cooling. To this solution, add 4-fluoro-3-(trifluoromethyl)aniline (50.0 g) while maintaining the temperature at room temperature. Cool the resulting mixture to below 10°C.

  • Diazotization: Prepare a solution of sodium nitrite in water. Slowly add the sodium nitrite solution to the aniline sulfate suspension from Step 1, while vigorously stirring and maintaining the temperature between 0°C and 5°C using an ice bath. The addition should be controlled to prevent the temperature from exceeding 10°C. Stir the mixture for 1-2 hours at 0-5°C after the addition is complete to ensure the full formation of the diazonium salt.

  • Preparation for Hydrolysis: In a separate, larger reaction vessel equipped with a stirrer and a dropping funnel, prepare a mixed solvent system. Dissolve copper (II) sulfate in water and mix this aqueous solution with toluene (e.g., 250 mL). Heat this mixture to 75-85°C.

  • Hydrolysis: Slowly add the cold diazonium salt solution from Step 2 dropwise into the hot copper sulfate/toluene mixture from Step 3. Vigorous nitrogen evolution will be observed. Maintain the temperature of the hydrolysis mixture between 75°C and 85°C throughout the addition.

  • Work-up and Isolation: After the addition is complete, continue stirring at 80°C for an additional hour. Cool the mixture to room temperature. Separate the organic (toluene) layer from the aqueous layer. The aqueous layer can be extracted again with toluene to maximize recovery.

  • Purification: Combine the organic extracts. The product can be isolated by distillation of the solvent. Further purification of the resulting crude 4-fluoro-3-(trifluoromethyl)phenol can be achieved by vacuum distillation.

G Experimental Workflow: Synthesis of a Trifluoromethylphenol start Start: 4-Fluoro-3-(trifluoromethyl)aniline step1 1. Dissolve in H₂SO₄/H₂O Cool to <10°C start->step1 step2 2. Add NaNO₂(aq) Maintain 0-5°C step1->step2 diazonium Intermediate: Aqueous Diazonium Salt step2->diazonium step4 4. Add Diazonium Salt to hot mixture (Hydrolysis) diazonium->step4 step3 3. Prepare hot (80°C) CuSO₄(aq) / Toluene step3->step4 step5 5. Cool & Separate Organic Layer step4->step5 step6 6. Purify by Distillation step5->step6 end Product: 4-Fluoro-3-(trifluoromethyl)phenol step6->end

Synthesis of a trifluoromethylphenol via diazotization of the corresponding aniline.

Applications in Drug Development

The unique properties of the trifluoromethyl group make it a highly sought-after substituent in drug design. TFMPs serve both as key building blocks for more complex molecules and as metabolites of important drugs.

A prominent example is 4-(trifluoromethyl)phenol, which is the major metabolite of the widely prescribed antidepressant, Fluoxetine (Prozac®).[4] Fluoxetine functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) protein on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This action increases the extracellular concentration of serotonin, enhancing neurotransmission. The metabolism of fluoxetine in the liver leads to the formation of 4-(trifluoromethyl)phenol, which is then further processed for excretion.[4][7] Understanding the properties and potential activity of such metabolites is a critical aspect of drug safety and development.

G Signaling Pathway: Role as a Drug Metabolite cluster_synapse Synaptic Cleft cluster_drug Pharmacological Intervention presynaptic Presynaptic Neuron serotonin Serotonin postsynaptic Postsynaptic Neuron sert SERT Transporter serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding sert->presynaptic Internalization receptor->postsynaptic Signal fluoxetine Fluoxetine (Drug) fluoxetine->sert BLOCKS liver Liver Metabolism fluoxetine->liver CYP450 Enzymes metabolite 4-(Trifluoromethyl)phenol (Metabolite) liver->metabolite

4-Trifluoromethylphenol is a key metabolite of Fluoxetine, a serotonin reuptake inhibitor.

References

An In-depth Technical Guide to 3-Bromo-5-hydroxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzotrifluoride, also known as 3-Bromo-5-(trifluoromethyl)phenol, is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group on the benzene ring imparts unique physicochemical properties that make it an attractive building block for the synthesis of more complex molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 3-Bromo-5-hydroxybenzotrifluoride.

Core Properties

A summary of the key physical and chemical properties of 3-Bromo-5-hydroxybenzotrifluoride is presented below. While some experimental data is available, many properties are computationally predicted and should be considered as such.

Physical and Chemical Data
PropertyValueSource
Molecular Formula C₇H₄BrF₃OPubChem[2]
Molecular Weight 241.01 g/mol Sigma-Aldrich[3], CymitQuimica[4]
CAS Number 1025718-84-6PubChem[2]
Appearance SolidSigma-Aldrich[3]
Boiling Point 224 °C at 760 mmHgCrysdot LLC
Melting Point Not explicitly available
Purity Min. 95%CymitQuimica[4]
Computed Properties
PropertyValueSource
XLogP3 3.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 0PubChem[2]
Exact Mass 239.939762 g/mol PubChem[2]
Topological Polar Surface Area 20.2 ŲPubChem[2]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups and the electron-donating effect of the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenolic hydroxyl group. Absorptions corresponding to C-H stretching, C=C aromatic stretching, C-O stretching, C-Br stretching, and C-F stretching are also anticipated.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) will be observed.

Synthesis

A plausible and efficient method for the laboratory-scale synthesis of 3-Bromo-5-hydroxybenzotrifluoride is through a Sandmeyer reaction starting from the readily available 3-amino-5-(trifluoromethyl)phenol. This multi-step process involves the diazotization of the amino group followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 3-Amino-5-(trifluoromethyl)phenol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-(trifluoromethyl)phenol (1 equivalent) in an aqueous solution of hydrobromic acid (48%, ~3 equivalents).

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The addition should be slow enough to control the exothermic reaction and prevent the evolution of nitrogen oxides.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate flask, heat a dilute solution of sulfuric acid to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the reaction mixture under reflux for 30-60 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous solution).

  • Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to remove any residual acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Bromo-5-hydroxybenzotrifluoride.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure product.

Applications in Drug Discovery and Research

While specific biological activities for 3-Bromo-5-hydroxybenzotrifluoride are not extensively reported in the public domain, its structural features suggest its potential as a valuable scaffold in drug discovery. The trifluoromethyl group is a key pharmacophore known to enhance drug-like properties.[1]

Potential as a Molecular Scaffold

This compound can serve as a starting material for the synthesis of a library of derivatives for screening against various biological targets. The hydroxyl and bromo functionalities provide reactive handles for further chemical modifications, such as etherification, esterification, and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Hypothetical Drug Discovery Workflow

A typical workflow for evaluating a novel compound like 3-Bromo-5-hydroxybenzotrifluoride in a drug discovery program would involve several stages.

Drug_Discovery_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Preclinical Development cluster_3 Clinical Trials Compound 3-Bromo-5-hydroxybenzotrifluoride HTS High-Throughput Screening Compound->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET In vitro ADMET Profiling Lead_Opt->ADMET In_Vivo In vivo Efficacy & Toxicology ADMET->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate IND IND-Enabling Studies Candidate->IND Clinical Clinical Trials (Phase I-III) IND->Clinical

Figure 1. A generalized workflow for the progression of a novel chemical entity, such as 3-Bromo-5-hydroxybenzotrifluoride, through a typical drug discovery and development pipeline.

Conclusion

3-Bromo-5-hydroxybenzotrifluoride is a chemical entity with significant potential as a building block in the fields of medicinal chemistry and materials science. While comprehensive experimental data on its properties and biological activities are currently limited in publicly accessible literature, its structural motifs suggest that it could be a valuable starting point for the development of novel therapeutic agents and functional materials. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its properties and applications. As research progresses, a more detailed understanding of the role of this and similar fluorinated compounds in various scientific disciplines is anticipated.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromo-5-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the bromo- and hydroxyl- functionalities allow for a wide range of subsequent chemical modifications. The synthesis is achieved through a two-step, one-pot procedure starting from the commercially available 3-Bromo-5-(trifluoromethyl)aniline. The methodology involves the diazotization of the aniline followed by a Sandmeyer-type hydrolysis of the resulting diazonium salt.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and two reactive sites (a bromine atom and a hydroxyl group), makes it an attractive starting material for the generation of diverse molecular scaffolds. The synthesis described herein is a robust and scalable method for the preparation of this compound.

Chemical Reaction Pathway

The synthesis proceeds via a two-step sequence:

  • Diazotization: 3-Bromo-5-(trifluoromethyl)aniline is treated with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Hydrolysis: The in-situ generated diazonium salt is then hydrolyzed by heating the aqueous solution to yield the desired this compound.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3-Bromo-5-(trifluoromethyl)aniline 3-Bromo-5-(trifluoromethyl)aniline Diazonium Salt Diazonium Salt 3-Bromo-5-(trifluoromethyl)aniline->Diazonium Salt 1. NaNO2, H2SO4, H2O 2. 0-5 °C NaNO2 NaNO2 H2SO4 H2SO4 H2O H2O This compound This compound Diazonium Salt->this compound 1. Heat (e.g., 100 °C) 2. Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic protocol.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar EquivalentsAmount (mmol)Mass (g) or Volume (mL)
3-Bromo-5-(trifluoromethyl)anilineC₇H₅BrF₃N240.021.050.012.0 g
Sulfuric Acid (98%)H₂SO₄98.08~3.0~150~8.2 mL
Water (for diazotization)H₂O18.02--50 mL
Sodium NitriteNaNO₂69.001.0552.53.62 g
Water (for NaNO₂)H₂O18.02--20 mL
Product: this compoundC₇H₄BrF₃O 241.01 --~9.6 g (80% yield)

Experimental Protocol

Materials:

  • 3-Bromo-5-(trifluoromethyl)aniline (98%+)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (99%+)

  • Deionized Water

  • Diethyl Ether or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle with a temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 3-Bromo-5-(trifluoromethyl)aniline

  • In the 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, cautiously add 50 mL of deionized water and then slowly add 8.2 mL of concentrated sulfuric acid while cooling in an ice bath.

  • To this cold acid solution, add 12.0 g (50.0 mmol) of 3-Bromo-5-(trifluoromethyl)aniline portion-wise with continuous stirring, maintaining the temperature between 0 and 5 °C. Stir the resulting slurry for 15-20 minutes at this temperature.

  • In a separate beaker, dissolve 3.62 g (52.5 mmol) of sodium nitrite in 20 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • Remove the ice bath and replace the dropping funnel with a condenser.

  • Slowly and carefully heat the reaction mixture using a heating mantle. Nitrogen gas evolution will be observed as the diazonium salt decomposes.

  • Heat the mixture to boiling (approximately 100-110 °C) and maintain at this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Workflow

G start Start prep_aniline Prepare Aniline Slurry (3-Bromo-5-(trifluoromethyl)aniline in aq. H2SO4) start->prep_aniline cool_diaz Cool to 0-5 °C prep_aniline->cool_diaz add_nitrite Add NaNO2 Solution Dropwise cool_diaz->add_nitrite stir_diaz Stir at 0-5 °C for 30 min add_nitrite->stir_diaz heat_hydrolysis Heat to 100-110 °C (Hydrolysis) stir_diaz->heat_hydrolysis cool_down Cool to Room Temperature heat_hydrolysis->cool_down extraction Solvent Extraction cool_down->extraction wash Wash Organic Layer extraction->wash dry Dry with Na2SO4/MgSO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purification (Vacuum Distillation or Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

  • Appearance: Off-white to pale yellow solid or liquid.

  • Molecular Weight: 241.01 g/mol

  • Melting Point: Data not consistently reported, may be a low-melting solid or an oil at room temperature.

  • Boiling Point: Approximately 224 °C at 760 mmHg.

  • ¹H NMR (CDCl₃): δ ~7.3-7.0 (m, 3H, Ar-H).

  • ¹⁹F NMR (CDCl₃): δ ~ -63 ppm (s, CF₃).

  • IR (KBr, cm⁻¹): ~3350 (O-H stretch), ~1600, 1450 (C=C aromatic stretch), ~1330, 1170, 1130 (C-F stretch).

  • Mass Spectrometry (EI): m/z 240/242 (M⁺, isotopic pattern for Br).

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in-situ use of the diazonium salt in solution.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Application Notes and Protocols: 3-Bromo-5-(trifluoromethyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)phenol is a versatile fluorinated building block increasingly utilized in organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine atom and a trifluoromethyl group on the phenol ring, make it a valuable synthon for the construction of complex molecules with diverse applications, particularly in medicinal chemistry and materials science. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the target molecules.

These application notes provide an overview of key synthetic transformations involving this compound and detailed protocols for its use in several important classes of organic reactions.

Key Applications

This compound is a key intermediate in the synthesis of a range of molecular scaffolds, including but not limited to:

  • Biaryl Compounds: The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and generate substituted biphenyl derivatives.

  • Diaryl Ethers: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, like the Ullmann condensation or Buchwald-Hartwig C-O coupling, to form diaryl ether linkages.

  • Arylamines: The phenol can be converted to the corresponding aniline, which can then undergo C-N cross-coupling reactions. 3-Bromo-5-(trifluoromethyl)aniline is a known intermediate for the synthesis of anticancer agents.

  • Heterocyclic Compounds: This building block can be used in the synthesis of various heterocyclic structures, such as benzofurans.

The trifluoromethyl group often imparts desirable pharmacokinetic properties to the final compounds, making this building block particularly attractive for the development of novel therapeutics, including kinase inhibitors.

Experimental Protocols

Borylation of this compound for Suzuki-Miyaura Coupling

A common strategy for employing aryl bromides in Suzuki-Miyaura coupling is their initial conversion to a boronic acid or boronate ester. This protocol details the borylation of this compound.

Reaction Scheme:

borylation cluster_reactants Reactants & Reagents reactant1 This compound reaction reactant1->reaction reactant2 Bis(pinacolato)diboron reactant2->reaction catalyst Pd(dppf)Cl2 reaction_label 80 °C, 2h catalyst->reaction_label base Potassium Acetate base->reaction_label solvent Dioxane solvent->reaction_label product 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol reaction->product

Caption: Borylation of this compound.

Methodology:

To a solution of this compound (1.0 equiv) in 1,4-dioxane, bis(pinacolato)diboron (1.5 equiv) and potassium acetate (2.0 equiv) are added. The mixture is degassed with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Subsequently, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.15 equiv) is added, and the reaction mixture is heated to 80 °C for 2 hours under an inert atmosphere.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Yield40%[1]
Reactant Scale10 mmol[1]
Temperature80 °C[1]
Reaction Time2 hours[1]
Cyanation of this compound

The bromo group can be displaced by a cyano group, providing a versatile handle for further synthetic transformations.

Reaction Scheme:

cyanation cluster_reactants Reactants & Reagents reactant1 This compound reaction reactant1->reaction reactant2 Zn(CN)2 reactant2->reaction catalyst Pd(PPh3)4 reaction_label 100 °C, 4h catalyst->reaction_label solvent DMF solvent->reaction_label product 3-Hydroxy-5-(trifluoromethyl)benzonitrile reaction->product

Caption: Cyanation of this compound.

Methodology:

In a reaction vessel, this compound (1.0 equiv), zinc cyanide (Zn(CN)₂, 1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equiv) are combined in N,N-dimethylformamide (DMF).[1] The mixture is degassed and then heated to 100 °C for 4 hours under a nitrogen atmosphere.[1] After cooling to room temperature, ethyl acetate is added, and the mixture is washed with water and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The resulting residue is purified by silica gel chromatography to yield the desired product.[1]

Quantitative Data:

ParameterValueReference
Yield60%[1]
Reactant Scale30 mmol[1]
Temperature100 °C[1]
Reaction Time4 hours[1]

Logical Workflow for Synthesis of Bioactive Molecules

The following diagram illustrates a logical workflow for the synthesis of more complex, potentially bioactive molecules starting from this compound. This workflow highlights the versatility of this building block in accessing diverse chemical scaffolds.

workflow cluster_couplings Cross-Coupling Reactions cluster_products Intermediate Scaffolds cluster_final Target Molecules start This compound suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki with Boronic Acids/Esters buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald with Amines (after conversion to aniline) ullmann Ullmann Condensation (C-O bond formation) start->ullmann with Alcohols/Phenols biaryl Substituted Biphenyls suzuki->biaryl arylamine Diaryl Amines / Anilines buchwald->arylamine diarylether Diaryl Ethers ullmann->diarylether kinase_inhibitors Kinase Inhibitors biaryl->kinase_inhibitors other_bioactive Other Bioactive Molecules biaryl->other_bioactive arylamine->kinase_inhibitors diarylether->other_bioactive

Caption: Synthetic pathways from this compound.

This workflow demonstrates how the strategic application of modern cross-coupling methodologies on the this compound core can lead to the generation of diverse molecular architectures relevant to drug discovery and materials science. The choice of reaction partner in each coupling step allows for fine-tuning of the final product's properties.

References

Applications of 3-Bromo-5-(trifluoromethyl)phenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)phenol is a versatile synthetic building block with significant potential in medicinal chemistry.[1][2] Its structure, featuring a trifluoromethyl group and a bromine atom on a phenolic ring, offers multiple avenues for chemical modification to generate diverse libraries of compounds for drug discovery. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The bromine atom serves as a convenient handle for a wide range of cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR).

This document provides detailed application notes on the utility of this compound in the synthesis of potential therapeutic agents, along with generalized experimental protocols for key chemical transformations.

Key Synthetic Applications

The strategic placement of the bromo and trifluoromethyl groups on the phenol ring allows for a variety of chemical modifications. The primary reaction sites are the hydroxyl group and the carbon atom bearing the bromine.

Synthesis of Aryl Ethers via Williamson Ether Synthesis or Ullmann Condensation

The phenolic hydroxyl group can be readily alkylated or arylated to form a diverse range of ethers. These ethers can be explored for various biological activities.

Protocol: General Procedure for O-Arylation (Ullmann-type Reaction)

This protocol describes a general method for the copper-catalyzed O-arylation of this compound with an aryl halide.

Reagents and Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or Phenanthroline

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), and the ligand (DMEDA or Phenanthroline, 0.2 eq).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add anhydrous solvent (Toluene or Dioxane).

  • Degas the mixture by three vacuum-argon cycles.

  • Heat the reaction mixture at 110-130 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.

Logical Workflow for Aryl Ether Synthesis

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst start1 This compound reaction Ullmann Condensation start1->reaction start2 Aryl Halide start2->reaction reagent1 CuI reagent1->reaction reagent2 Ligand (e.g., DMEDA) reagent2->reaction reagent3 Base (e.g., K2CO3) reagent3->reaction reagent4 Solvent (e.g., Toluene) reagent4->reaction workup Workup & Purification reaction->workup product Aryl Ether Derivative workup->product

Caption: Workflow for Ullmann Condensation.

Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. Many biologically active molecules feature a biaryl core.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed coupling of this compound with a boronic acid or ester.

Reagents and Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the boronic acid (1.2-1.5 eq) in the chosen solvent system.

  • Add the base (2.0-3.0 eq).

  • Degas the solution with a stream of argon or by freeze-pump-thaw cycles.

  • Add the palladium catalyst (0.02-0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-Br pd0->oa_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)L2-Ar' oa_complex->transmetal Transmetalation (Ar'B(OH)2 + Base) product_complex Ar-Ar' + Pd(0)L2 transmetal->product_complex Reductive Elimination product_complex->pd0 Regeneration

Caption: Suzuki-Miyaura Catalytic Cycle.

Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides. This reaction is of high importance in medicinal chemistry as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Reagents and Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or glovebox, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).

  • Add the base (1.2-2.0 eq).

  • Add this compound (1.0 eq).

  • Add the anhydrous solvent.

  • Finally, add the amine (1.1-1.5 eq).

  • Seal the flask and heat the mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter through a plug of Celite® and wash with the same solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Potential Therapeutic Applications and Quantitative Data

While specific data for derivatives of this compound are limited in publicly accessible literature, the biological activities of structurally related bromophenols and trifluoromethyl-containing compounds suggest several promising therapeutic areas for exploration.

Table 1: Enzyme Inhibition by Bromophenol Derivatives

Compound ClassTarget EnzymeInhibition Data (Ki or IC₅₀)Potential Therapeutic Area
Substituted BromophenolsCarbonic Anhydrase I/IIKᵢ: 1.63 - 25.67 nMGlaucoma, Epilepsy
Substituted BromophenolsAcetylcholinesterase (AChE)Kᵢ: 6.54 - 24.86 nMAlzheimer's Disease
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide AnaloguesButyrylcholinesterase (BuChE)IC₅₀: 9.2 - 196.2 µMAlzheimer's Disease

Table 2: Antioxidant and Cytotoxic Activities of Bromophenol Derivatives

Compound ClassBiological ActivityActivity Metric (IC₅₀ or SC₅₀)Cell Line/Assay
Benzylic BromophenolsAntioxidant (DPPH Scavenging)IC₅₀: 17.32 - 346.50 µg/mLDPPH Assay
o-Aminophenol DerivativesAntioxidant (Radical Scavenging)SC₅₀: 18.95 - 34.26 µg/mLDPPH Assay
o-Aminophenol DerivativesCytotoxicityIC₅₀: 29.46 - 80.02 µg/mLHepG2, A549, MCF7

The data presented in these tables for related bromophenol derivatives suggest that novel compounds synthesized from this compound could be promising candidates for development as enzyme inhibitors or as antioxidant and anticancer agents. The presence of the trifluoromethyl group is anticipated to further modulate these activities and improve pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile starting material for medicinal chemistry research. Its dual reactivity at the hydroxyl and bromo positions allows for the straightforward synthesis of a wide array of derivatives through well-established synthetic protocols. The proven impact of the trifluoromethyl group on the biological and pharmacological properties of molecules, combined with the demonstrated bioactivities of various bromophenol derivatives, underscores the potential of this scaffold in the discovery of novel therapeutic agents. The provided protocols offer a solid foundation for researchers to begin exploring the chemical space around this promising building block.

References

Application Notes and Protocols: Palladium and Copper-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The bromine atom provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann coupling reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-(trifluoromethyl)phenols

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. This reaction is tolerant of a wide variety of functional groups and often proceeds with high yields and selectivity.[1]

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

While specific examples for a wide range of arylboronic acids with this compound are not extensively documented in publicly available literature, a reliable protocol for the borylation of this compound provides a key intermediate for subsequent Suzuki couplings. The following table outlines the conditions for this borylation reaction.

EntryReactantBoron ReagentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1This compoundBis(pinacolato)diboronPd(dppf)Cl₂ (15)dppfKOAc (2.0)Dioxane8012Not Specified[2]
Experimental Protocol: Borylation of this compound

This protocol describes the synthesis of 2-(3-hydroxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key intermediate for Suzuki-Miyaura coupling reactions.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • Anhydrous Dioxane

Procedure: [2]

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (0.15 equiv), and potassium acetate (2.0 equiv) under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dioxane to the flask via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired boronate ester.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boron Reagent - Catalyst & Ligand - Base solvent Add Anhydrous Dioxane reagents->solvent degas Degas Mixture solvent->degas heat Heat to 80°C for 12h degas->heat cool Cool to RT heat->cool filter Dilute & Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Product: Boronate Ester purify->product

Experimental workflow for the borylation of this compound.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-(trifluoromethyl)phenols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] It is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Analogous Yield (%)
1Primary/Secondary AminePd₂(dba)₃ (1-2)RuPhos (1.2-2.4)NaOtBu (1.2-1.5)Toluene100-11012-24High
2AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene10012-24High
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos, XPhos, BINAP)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In a glovebox or under a positive flow of an inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-amino-5-(trifluoromethyl)phenol.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination Pd-Amine\nComplex Pd-Amine Complex Amine\nCoordination->Pd-Amine\nComplex Deprotonation Deprotonation Pd-Amine\nComplex->Deprotonation Pd-Amido\nComplex Pd-Amido Complex Deprotonation->Pd-Amido\nComplex H-Base+ H-Base+ Deprotonation->H-Base+ Reductive\nElimination Reductive Elimination Pd-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product Ar-Br Ar-Br Ar-Br->Oxidative\nAddition R2NH R2NH R2NH->Amine\nCoordination Base Base Base->Deprotonation

Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 3-Alkynyl-5-(trifluoromethyl)phenols

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling

Specific examples for the Sonogashira coupling of this compound are limited. The following table provides general conditions that are often successful for the coupling of aryl bromides with terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Terminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (2-5)Et₃N (2.0)THF or DMFrt - 602-12
2Terminal AlkynePd(PPh₃)₄ (2-5)CuI (2-5)Diisopropylamine (2.0)Toluenert - 802-12
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general starting point for the Sonogashira coupling of this compound. Optimization of reaction parameters may be required for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (2-5 mol%) and CuI (2-5 mol%) under an inert atmosphere.

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Add the anhydrous solvent and the amine base (2.0 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Scheme cluster_reactants cluster_products phenol This compound plus1 + alkyne Terminal Alkyne catalysts Pd Catalyst, Cu(I) Cocatalyst Base, Solvent, Heat alkyne->catalysts product 3-Alkynyl-5-(trifluoromethyl)phenol catalysts->product

General scheme for the Sonogashira coupling reaction.

Ullmann Condensation: Synthesis of Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O bonds, typically between an aryl halide and an alcohol or phenol. While classic Ullmann conditions often require harsh conditions, modern protocols with the use of ligands allow the reaction to proceed at lower temperatures.

Data Presentation: Representative Reaction Conditions for Ullmann Condensation

The following table presents general conditions for the Ullmann-type coupling of aryl bromides with phenols, which can be adapted for this compound.

EntryPhenolCu Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Substituted PhenolCuI (5-10)N,N-Dimethylglycine (20)Cs₂CO₃ (2.0)Dioxane9024
2Substituted PhenolCu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃ (2.0)Toluene11024
Experimental Protocol: General Procedure for Ullmann Condensation

This protocol provides a general method for the synthesis of diaryl ethers from this compound.

Materials:

  • This compound

  • Phenol

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., N,N-Dimethylglycine, 1,10-Phenanthroline)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a Schlenk tube, add the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

  • Add this compound (1.0 equivalent) and the phenol (1.2 equivalents).

  • Add the solvent.

  • Heat the reaction mixture to 90-130 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The cross-coupling reactions outlined in this document provide versatile and powerful methods for the functionalization of this compound. The choice of the specific coupling reaction and conditions will depend on the desired target molecule and the nature of the coupling partner. The provided protocols and data serve as a valuable starting point for researchers in the development of novel pharmaceuticals and functional materials. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Note: Determination of Purity of 3-Bromo-5-(trifluoromethyl)phenol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-(trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the quality and safety of the final products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and the separation of related impurities. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water containing a formic acid modifier, and UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation.

  • Chemicals and Reagents:

    • This compound analytical standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. From this stock solution, prepare a working standard solution of approximately 0.1 mg/mL by diluting with the mobile phase.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of acetonitrile, and then dilute to a final concentration of about 0.1 mg/mL with the mobile phase.

3. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

4. System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed before the analysis of any samples. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections

5. Data Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a this compound sample.

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)Identification
14.515000.15Impurity A
28.299500099.50This compound
311.725000.25Impurity B
415.310000.10Impurity C
Total 1000000100.00

Experimental Workflow

The logical flow of the HPLC analysis method is depicted in the following diagram.

HPLC_Workflow cluster_prep prep Preparation sample_prep Sample and Standard Solution Preparation mobile_phase_prep Mobile Phase Preparation hplc_system HPLC System Setup prep->hplc_system system_suitability System Suitability Test sample_prep->system_suitability mobile_phase_prep->hplc_system hplc_system->system_suitability analysis Sample Analysis system_suitability->analysis If Passed data_acq Data Acquisition analysis->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc reporting Reporting (Purity Calculation) data_proc->reporting

Caption: HPLC analysis workflow for purity determination.

Application Notes: ¹H and ¹³C NMR Analysis of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol and analysis for the structural elucidation of 3-Bromo-5-(trifluoromethyl)phenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents, making its unambiguous characterization essential. This document outlines the experimental procedure for acquiring high-resolution NMR spectra and presents an analysis of the spectral data. The provided data and protocols are intended to serve as a reference for researchers working with this and structurally related molecules.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group on the phenyl ring imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. Accurate structural confirmation and purity assessment are critical steps in its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a sample.[3] This note describes the application of ¹H and ¹³C NMR for the complete spectral assignment of this compound.

Predicted NMR Spectral Data

Disclaimer: The following ¹H and ¹³C NMR data are predicted based on established substituent effects and analysis of structurally similar compounds. Experimental values may vary slightly.

¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and one signal for the phenolic hydroxyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
H-27.45s (singlet)-
H-47.30s (singlet)-
H-67.15s (singlet)-
-OH5.5 - 6.5br s (broad singlet)-
¹³C NMR Data

The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six carbon atoms of the benzene ring, and one signal for the trifluoromethyl carbon. The signal for the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling) Predicted Coupling Constant (¹JCF, Hz)
C-1 (-OH)156.0s-
C-2115.0s-
C-3 (-Br)122.5s-
C-4125.0s-
C-5 (-CF₃)133.0q~35
C-6118.0s-
-CF₃123.0q~272

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 - 2.0 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: ~1-2 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Data Analysis and Interpretation

The predicted ¹H NMR spectrum shows three distinct singlets for the aromatic protons, which is a simplification. In reality, these protons would exhibit small meta-couplings, which might not be resolved at lower field strengths, appearing as broadened singlets. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration and temperature dependent.

In the ¹³C NMR spectrum, the carbon attached to the highly electronegative trifluoromethyl group (C-5) and the trifluoromethyl carbon itself are expected to show quartet multiplicity due to spin-spin coupling with the three fluorine atoms (I = 1/2). The large one-bond C-F coupling constant (¹JCF) is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromine, hydroxyl, and trifluoromethyl substituents.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq ft Fourier Transform c13_acq->ft phasing Phasing and Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration peak_picking Peak Picking and Integration calibration->peak_picking assignment Spectral Assignment peak_picking->assignment structure Structure Confirmation assignment->structure

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_data Acquired NMR Data cluster_interpretation Interpretation cluster_conclusion Conclusion h1_data ¹H NMR Spectrum (Chemical Shifts, Multiplicities, Integrals) h1_interp Proton Environments and Connectivity h1_data->h1_interp c13_data ¹³C NMR Spectrum (Chemical Shifts, Multiplicities) c13_interp Carbon Skeleton and Functional Groups c13_data->c13_interp structure Verified Structure of This compound h1_interp->structure c13_interp->structure

Caption: Logical flow of NMR data analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, combined with the predicted spectral data and interpretation, offer a valuable resource for chemists and researchers. Adherence to these protocols will facilitate the accurate and efficient structural characterization of this important chemical intermediate.

References

Application Notes and Protocols for ¹⁹F NMR Spectroscopy of Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹⁹F NMR for Trifluoromethyl Compounds

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing molecules. The trifluoromethyl (CF₃) group, a common moiety in pharmaceuticals, agrochemicals, and materials science, is particularly well-suited for ¹⁹F NMR analysis. The unique properties of the ¹⁹F nucleus make it an invaluable tool in drug discovery and development.

Key advantages of ¹⁹F NMR for trifluoromethyl compounds include:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H, and it is a spin ½ nucleus, which leads to sharp signals.[1][2]

  • 100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant, eliminating the need for expensive isotopic labeling.[3]

  • Wide Chemical Shift Range: ¹⁹F NMR spectra cover a large chemical shift range of over 300 ppm, which minimizes signal overlap and allows for the analysis of complex mixtures.[1][3]

  • No Endogenous Background: Fluorine is virtually absent in biological systems, resulting in background-free spectra when analyzing biological samples.[1][3]

  • Sensitivity to the Local Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic and steric environment, providing detailed information about molecular structure, conformation, and intermolecular interactions.[1]

These features make ¹⁹F NMR an indispensable technique for structural elucidation, purity determination, and studying the interaction of trifluoromethyl-containing compounds with biological targets.

Applications in Drug Discovery and Development

Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a primary screening technique in FBDD, a method that identifies low-molecular-weight fragments that bind to a biological target.[4] The trifluoromethyl group serves as an excellent tag for fragment screening due to the aforementioned advantages of ¹⁹F NMR.

The screening process typically involves:

  • Library Screening: A library of fluorinated fragments is screened in cocktails against the target protein.[4]

  • Hit Identification: Changes in the ¹⁹F NMR signal (chemical shift perturbation, line broadening, or changes in relaxation parameters) upon addition of the target protein indicate binding.[1]

  • Hit Validation and Characterization: Hits are validated, and their binding affinity can be determined through titration experiments.

A typical workflow for ¹⁹F NMR-based fragment screening is depicted below.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation prep_lib Prepare Fluorinated Fragment Library mix Create Fragment Cocktails prep_lib->mix prep_target Prepare Target Protein Solution add_target Add Target Protein to Cocktails prep_target->add_target acquire_ref Acquire ¹⁹F NMR of Cocktails (Reference) mix->acquire_ref mix->add_target compare Compare Spectra & Identify Hits acquire_ref->compare acquire_sample Acquire ¹⁹F NMR of Cocktails + Target add_target->acquire_sample acquire_sample->compare deconvolute Deconvolute Hit Cocktails compare->deconvolute titration Characterize Hits (e.g., Kd determination) deconvolute->titration sar Structure-Activity Relationship Studies titration->sar

Workflow for ¹⁹F NMR-based fragment screening.
Ligand-Binding Studies

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent probe for studying ligand-protein interactions. Upon binding to a protein, the trifluoromethyl group of a ligand will experience a different chemical environment, leading to changes in its ¹⁹F NMR signal. These changes can be used to determine binding affinity (Kd), kinetics (kon and koff), and to map binding sites.

The logical flow of analyzing ligand binding using ¹⁹F NMR is illustrated in the following diagram.

Ligand_Binding_Logic cluster_observe Observation cluster_analysis Analysis cluster_interpretation Interpretation free_ligand ¹⁹F Signal of Free Ligand csp Chemical Shift Perturbation (CSP) free_ligand->csp line_broadening Line Broadening free_ligand->line_broadening relaxation Relaxation Changes (T₁, T₂) free_ligand->relaxation bound_ligand ¹⁹F Signal of Bound Ligand bound_ligand->csp bound_ligand->line_broadening bound_ligand->relaxation binding_event Binding Event Confirmed csp->binding_event line_broadening->binding_event relaxation->binding_event kd Dissociation Constant (Kd) binding_event->kd kinetics Binding Kinetics (kon, koff) binding_event->kinetics binding_mode Binding Mode Information binding_event->binding_mode

Logic diagram for ¹⁹F NMR ligand binding analysis.
Quantitative Analysis (qNMR)

Quantitative ¹⁹F NMR (qNMR) is a reliable method for determining the purity and concentration of trifluoromethyl-containing active pharmaceutical ingredients (APIs) and drug products.[5][6] The method is often faster and can be more accurate than traditional chromatographic techniques, as it does not always require a reference standard of the analyte.[5]

The workflow for quantitative purity analysis by ¹⁹F NMR is outlined below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Calculation weigh_sample Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve optimize Optimize NMR Parameters (D1, PW) dissolve->optimize acquire Acquire ¹⁹F NMR Spectrum optimize->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Workflow for quantitative purity analysis by ¹⁹F NMR.

Data Presentation

¹⁹F NMR Chemical Shifts of Common Trifluoromethyl-Containing Drugs

The chemical shift of a trifluoromethyl group is sensitive to its electronic environment. The following table summarizes the typical ¹⁹F NMR chemical shifts for several common trifluoromethyl-containing pharmaceuticals.

DrugTherapeutic ClassTrifluoromethyl Group EnvironmentApproximate ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃
FluoxetineAntidepressantAromatic-CF₃-61.2
FlutamideAntiandrogenAromatic-CF₃-58.9
CelecoxibNSAIDAromatic-CF₃-62.6
SitagliptinAntidiabeticAliphatic-CF₃-76.5
AtorvastatinStatinAromatic-CF₃-61.5

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.

Example of Quantitative Purity Analysis by ¹⁹F NMR

The following table presents example results from a quantitative ¹⁹F NMR purity analysis of several fluorinated pharmaceutical compounds.[5]

CompoundPurity by ¹⁹F NMR (% w/w)Purity by HPLC (% w/w)
Flumazenil99.899.8
Flunitrazepam98.899.8
Flutamide98.2Not Determined
Fluvastatin sodium hydrate83.084.6
Fluprednidene acetate98.199.7

Experimental Protocols

Protocol 1: ¹⁹F NMR for Ligand-Binding Analysis (Titration)

Objective: To determine the dissociation constant (Kd) of a trifluoromethyl-containing ligand binding to a protein.

Materials:

  • Trifluoromethyl-containing ligand

  • Purified target protein

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4)

  • NMR tubes

  • NMR spectrometer with a ¹⁹F probe

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the trifluoromethyl-containing ligand in the deuterated buffer at a known concentration (e.g., 1 mM).

    • Prepare a stock solution of the target protein in the same deuterated buffer at a known concentration (e.g., 100 µM).

    • Prepare an initial NMR sample containing the ligand at a fixed concentration (e.g., 25 µM) in the deuterated buffer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the initial ligand sample. This will serve as the reference spectrum (free ligand).

    • Set the spectrometer parameters appropriately. A relaxation delay (D1) of at least 5 times the T₁ of the fluorine signal should be used for quantitative measurements.

    • Incrementally add small aliquots of the protein stock solution to the NMR tube containing the ligand.

    • After each addition, gently mix the sample and allow it to equilibrate for a few minutes.

    • Acquire a ¹⁹F NMR spectrum after each addition of the protein.

  • Data Processing and Analysis:

    • Process the acquired spectra with appropriate phasing and baseline correction.

    • Monitor the changes in the ¹⁹F chemical shift of the ligand as a function of the protein concentration.

    • Plot the change in chemical shift (Δδ) versus the total protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Purity Determination

Objective: To determine the purity of a trifluoromethyl-containing active pharmaceutical ingredient (API).

Materials:

  • Trifluoromethyl-containing API (analyte)

  • Internal standard (a stable, non-reactive fluorinated compound with a known purity and a distinct ¹⁹F signal, e.g., trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

  • NMR spectrometer with a ¹⁹F probe

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte (e.g., 10 mg) into a vial.

    • Accurately weigh a known amount of the internal standard (e.g., 10 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.0 mL).

    • Transfer an aliquot of the solution to an NMR tube.

  • Data Acquisition:

    • Optimize the NMR parameters for quantitative analysis. This includes determining the 90° pulse width and ensuring a sufficient relaxation delay (D1 ≥ 7 × T₁ of the slowest relaxing signal).

    • Acquire the ¹⁹F NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for a precision of <1%).[7]

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity_analyte (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N_F = Number of fluorine atoms in the molecule

    • MW = Molecular weight

    • m = mass

    • std = internal standard

    • analyte = the compound of interest

Conclusion

¹⁹F NMR spectroscopy is a versatile and powerful tool for the analysis of trifluoromethyl compounds in the pharmaceutical industry. Its high sensitivity, lack of background signal, and the responsiveness of the ¹⁹F chemical shift to the local environment make it ideal for a wide range of applications, from initial drug discovery through to quality control of the final product. The detailed protocols and data presented here provide a foundation for researchers, scientists, and drug development professionals to effectively utilize this important analytical technique.

References

Application Notes and Protocols for the Functionalization of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Bromo-5-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry and materials science due to the presence of three key functional groups: a hydroxyl group, a bromine atom, and a trifluoromethyl group. These features allow for diverse chemical modifications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom and hydroxyl group are amenable to various coupling and substitution reactions. This document provides detailed protocols for the O-alkylation and N-arylation of this phenol, transformations that are often key steps in the synthesis of bioactive molecules and functional materials. While "N-alkylation of a phenol" is an unconventional term, it is interpreted here as either the formation of an ether linkage (O-alkylation) or the formation of a carbon-nitrogen bond at the site of the bromine atom (N-arylation).

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[1][2] In this case, the acidic phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[3]

Experimental Workflow:

Williamson_Ether_Synthesis start Start: this compound deprotonation Deprotonation (Base, Solvent) start->deprotonation 1. Add Base phenoxide Intermediate Phenoxide deprotonation->phenoxide sn2 SN2 Reaction (Alkyl Halide) phenoxide->sn2 2. Add Alkyl Halide product O-Alkyl Ether Product sn2->product workup Aqueous Workup & Purification product->workup 3. Quench & Extract final_product Final Product workup->final_product

Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.

Detailed Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN), add a base (1.1-1.5 eq.).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the desired alkyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Reagents and Conditions for Williamson Ether Synthesis

ParameterRecommended OptionsNotes
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ and Cs₂CO₃ are easier to handle. NaH is a stronger base and requires an anhydrous solvent.
Solvent DMF, Acetonitrile, AcetoneDMF is a good solvent for a wide range of temperatures. Acetone can be used for more reactive alkyl halides at reflux.
Alkyl Halide R-I, R-Br, R-ClReactivity order: I > Br > Cl. Primary alkyl halides are preferred to avoid elimination side reactions.[1]
Temperature 25 - 100 °CDependent on the reactivity of the alkyl halide.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine.[4][5] This method is highly versatile and tolerates a wide range of functional groups. For this compound, the bromine atom serves as the coupling site.

Experimental Workflow:

Buchwald_Hartwig_Amination start Start: 3-Bromo-5- (trifluoromethyl)phenol + Amine catalyst_system Add Pd Catalyst, Ligand, and Base in Solvent start->catalyst_system reaction Inert Atmosphere Heating catalyst_system->reaction 1. Mix Reagents product N-Aryl Amine Product reaction->product 2. Monitor Reaction workup Filtration & Purification product->workup 3. Cool & Purify final_product Final Product workup->final_product

Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (1-5 mol%), a suitable phosphine ligand (1-10 mol%), and a base (1.5-2.5 eq.) in an anhydrous, deoxygenated solvent.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Reaction: Heat the mixture to the specified temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Data Presentation: Reagents and Conditions for Buchwald-Hartwig Amination

ParameterRecommended OptionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst.[6]
Ligand XPhos, SPhos, BINAP, dppfThe choice of ligand is crucial and depends on the amine and aryl halide. Bulky, electron-rich phosphines are often effective.[7]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOt-Bu is common, but carbonate and phosphate bases can be used for sensitive substrates.[6]
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are essential for catalytic activity.

Protocol 3: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[8] Modern modifications have made this reaction more practical with the use of ligands.[9]

Experimental Workflow:

Ullmann_Condensation start Start: 3-Bromo-5- (trifluoromethyl)phenol + Amine catalyst_system Add Cu Catalyst, Ligand, and Base in Solvent start->catalyst_system reaction Inert Atmosphere High Temperature catalyst_system->reaction 1. Mix Reagents product N-Aryl Amine Product reaction->product 2. Monitor Reaction workup Aqueous Workup & Purification product->workup 3. Cool & Purify final_product Final Product workup->final_product

Caption: Workflow for N-Arylation via Ullmann Condensation.

Detailed Protocol:

  • Reaction Setup: Combine this compound (1.0 eq.), the amine (1.5-2.0 eq.), a copper(I) salt (5-20 mol%), a ligand (10-40 mol%), and a base (2.0-3.0 eq.) in a high-boiling polar solvent.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas.

  • Reaction: Heat the mixture to a high temperature (100-180 °C) and monitor its progress.

  • Workup: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter to remove insoluble salts.

  • Purification: Wash the filtrate with aqueous ammonia solution (to remove copper salts) followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Reagents and Conditions for Ullmann Condensation

ParameterRecommended OptionsNotes
Copper Catalyst CuI, Cu₂O, Cu(acac)₂CuI is the most common and effective catalyst.
Ligand L-proline, N,N'-dimethylethylenediamine (DMEDA), PhenanthrolineLigands accelerate the reaction and allow for lower temperatures.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A strong inorganic base is typically used.
Solvent DMF, DMSO, NMPHigh-boiling polar aprotic solvents are generally required.

Protocol 4: O- or N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including ethers and amines, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] This reaction proceeds with inversion of configuration if the alcohol is chiral. For phenols, it is a mild method for O-alkylation. It can also be used for N-alkylation if a suitable nitrogen nucleophile (e.g., phthalimide, followed by deprotection) is used with an alcohol as the substrate. In the context of the user's query, we will describe the O-alkylation of the phenol.

Experimental Workflow:

Mitsunobu_Reaction start Start: 3-Bromo-5- (trifluoromethyl)phenol + Alcohol reagents Add PPh3 and cool to 0 °C start->reagents addition Slowly add DEAD or DIAD reagents->addition 1. Mix reaction Stir at Room Temp. addition->reaction 2. Initiate product O-Alkyl Ether Product reaction->product 3. Monitor workup Purification product->workup 4. Isolate final_product Final Product workup->final_product

Caption: Workflow for O-Alkylation via the Mitsunobu Reaction.

Detailed Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent like THF or Dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.[11]

  • Initiation: Slowly add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion is observed by TLC.

  • Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Data Presentation: Reagents and Conditions for the Mitsunobu Reaction

ParameterRecommended OptionsNotes
Phosphine Triphenylphosphine (PPh₃)Used in stoichiometric amounts.
Azodicarboxylate DEAD, DIADThese reagents are toxic and potentially explosive; handle with care.[11]
Nucleophile Primary or Secondary AlcoholFor O-alkylation.
Solvent THF, DCM, DioxaneAnhydrous conditions are necessary.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and air-sensitive. Handle under an inert atmosphere where necessary.

  • Mitsunobu reagents (DEAD, DIAD) are hazardous and should be handled with extreme care.[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges in the synthesis of this compound revolve around controlling the regioselectivity of the bromination reaction and minimizing the formation of byproducts. The starting material, 3-(trifluoromethyl)phenol, has a hydroxyl group (-OH) which is a strong activating ortho-, para-director, and a trifluoromethyl group (-CF₃) which is a meta-director. This can lead to the formation of a mixture of isomeric products. Additionally, the highly activated nature of the phenol ring makes it susceptible to polybromination, resulting in di- or tri-brominated species.

Q2: Which brominating agent is most suitable for this synthesis?

The choice of brominating agent is critical for controlling the reaction. While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination. Milder brominating agents such as N-Bromosuccinimide (NBS) are often preferred as they can offer better control over the reaction and improve the selectivity for the desired monobrominated product.

Q3: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in modulating the reactivity of the brominating agent and influencing the reaction's outcome. Polar protic solvents, like water, can enhance the electrophilicity of bromine, leading to a higher degree of polysubstitution. In contrast, non-polar aprotic solvents, such as dichloromethane (DCM) or carbon tetrachloride (CCl₄), can help to control the reaction and favor monobromination.

Q4: What is the expected regioselectivity of the bromination of 3-(trifluoromethyl)phenol?

The hydroxyl group directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6 relative to the -OH group). The trifluoromethyl group directs to the meta positions (positions 2 and 6 relative to the -CF₃ group). The directing effects of both substituents favor bromination at the positions ortho and para to the hydroxyl group. The major products are typically the 2-bromo and 4-bromo isomers relative to the hydroxyl group. The desired this compound is formed when bromination occurs at the 5-position, which is meta to the hydroxyl group and ortho to the trifluoromethyl group. Achieving high selectivity for this specific isomer can be challenging and may require careful optimization of reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple isomers. - Over-bromination leading to di- and tri-brominated products. - Loss of product during work-up and purification.- Reaction Time & Temperature: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Adjust the temperature as needed; lower temperatures may improve selectivity. - Brominating Agent: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine. - Stoichiometry: Use a 1:1 molar ratio of 3-(trifluoromethyl)phenol to the brominating agent to minimize polybromination. - Solvent: Employ a non-polar aprotic solvent such as dichloromethane (DCM) to control reactivity. - Purification: Optimize the purification method. Column chromatography is often necessary to separate isomers.
Formation of Isomeric Byproducts (e.g., 2-Bromo-5-(trifluoromethyl)phenol) The directing effects of the hydroxyl and trifluoromethyl groups lead to a mixture of isomers.- Catalyst: The use of a Lewis acid catalyst may influence the regioselectivity. Experiment with catalysts such as FeCl₃ or AlCl₃ in small-scale trials to assess their impact on the isomer ratio. - Temperature Control: Running the reaction at lower temperatures can sometimes enhance the formation of the thermodynamically favored product.
Significant Amount of Polybrominated Products The phenol ring is highly activated by the hydroxyl group, making it prone to multiple brominations.- Milder Brominating Agent: Switch to NBS if using elemental bromine. - Solvent Choice: Avoid polar protic solvents. Use non-polar solvents like DCM or CCl₄. - Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile.
Difficult Purification - Isomers and byproducts have similar polarities, making separation by column chromatography challenging. - The product may be an oil or a low-melting solid, making recrystallization difficult.- Column Chromatography: Use a long column with a high-quality silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can improve separation. - Recrystallization: If the product is a solid, screen various solvents for recrystallization. A mixed solvent system (e.g., hexanes/ethyl acetate) might be effective. For low-melting solids, cooling the solution significantly may be required.[1]
Reaction Does Not Go to Completion - Insufficient reactivity of the brominating agent. - Low reaction temperature or short reaction time.- Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts. - Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring progress by TLC or GC-MS. - Use a More Reactive System: If using a very mild brominating agent, consider switching to a slightly more reactive one or adding a catalytic amount of a Lewis acid.

Data Presentation

Table 1: Effect of Brominating Agent and Solvent on Yield and Selectivity (Hypothetical Data)
Entry Brominating Agent (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield of this compound (%) Key Byproducts
1Br₂ (1.1)H₂O252< 102,5-Dibromo- and 2,4,5-tribromo-3-(trifluoromethyl)phenol
2Br₂ (1.0)DCM0 to 254452-Bromo-5-(trifluoromethyl)phenol
3NBS (1.0)DCM256602-Bromo-5-(trifluoromethyl)phenol
4NBS (1.0)CCl₄258552-Bromo-5-(trifluoromethyl)phenol

Note: This data is illustrative and intended to demonstrate general trends. Actual results may vary.

Experimental Protocols

Protocol 1: Bromination of 3-(trifluoromethyl)phenol using N-Bromosuccinimide (NBS)

Materials:

  • 3-(trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane.

  • Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NBS), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to separate the desired product from isomers and other impurities.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-(trifluoromethyl)phenol in DCM add_nbs Add NBS portion-wise start->add_nbs stir Stir at room temperature add_nbs->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute wash_thiosulfate Wash with aq. Na₂S₂O₃ dilute->wash_thiosulfate wash_bicarb Wash with aq. NaHCO₃ wash_thiosulfate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Desired Product incomplete_reaction Incomplete Reaction start->incomplete_reaction isomer_formation Isomer Formation start->isomer_formation over_bromination Over-bromination start->over_bromination purification_loss Purification Loss start->purification_loss optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions Address with isomer_formation->optimize_conditions Address with change_reagent Use Milder Reagent (NBS) over_bromination->change_reagent Address with control_stoichiometry Control Stoichiometry over_bromination->control_stoichiometry Address with change_solvent Use Non-polar Solvent over_bromination->change_solvent Address with optimize_purification Optimize Purification purification_loss->optimize_purification Address with

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated phenols.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial purification technique for a newly synthesized crude halogenated phenol?

A1: For most crystalline solid halogenated phenols, recrystallization is an excellent and cost-effective first-choice purification method. It is highly effective at removing small amounts of impurities. If the compound is an oil or fails to crystallize, column chromatography would be the next logical step.

Q2: How do I choose an appropriate solvent for the recrystallization of my halogenated phenol?

A2: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3] The solubility of the impurities should be high at both low and high temperatures, so they remain in the mother liquor.[1] You can determine a suitable solvent through small-scale solubility tests with a variety of solvents of different polarities (e.g., water, ethanol, acetone, toluene, hexane).[2]

Q3: My halogenated phenol "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] Here are some troubleshooting steps:

  • Increase Solvent Volume: Add more hot solvent to decrease the solution's saturation level.[4]

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can favor oiling out.[4][5]

  • Change the Solvent System: Use a solvent in which your compound is less soluble. A mixed-solvent system can also be effective. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid.[4]

  • Seeding: Introduce a seed crystal of the pure compound to encourage the growth of crystals from the supersaturated solution.[4]

Q4: I am seeing co-eluting impurities with my halogenated phenol during column chromatography. How can I improve the separation?

A4: Co-elution of impurities is a common challenge, especially with structurally similar compounds like isomers or dehalogenated byproducts.[6][7] To improve separation, you can:

  • Optimize the Mobile Phase: A common approach is to use a mixture of a non-polar and a polar solvent, adjusting the ratio to fine-tune the separation.[8]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from silica gel to alumina or a bonded phase like C18) can alter the separation mechanism and resolve the co-eluting peaks.[8][9]

  • Employ Gradient Elution: Instead of a constant mobile phase composition (isocratic elution), a gradual change in the solvent polarity (gradient elution) can help to separate compounds with a wider range of polarities.[10]

Troubleshooting Guides

Crystallization Issues

This guide addresses common problems encountered during the recrystallization of halogenated phenols.

Problem Potential Cause(s) Troubleshooting Steps
Low Crystal Yield - Using too much solvent. - Premature crystallization during hot filtration. - Washing crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[4] - If the mother liquor still contains a significant amount of product, reduce its volume by evaporation and cool again to obtain a second crop of crystals.[11] - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Always wash the collected crystals with a minimal amount of ice-cold solvent.[1][4]
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used). - The compound is very soluble in the chosen solvent even at low temperatures.- Try scratching the inside of the flask with a glass rod to induce nucleation.[11] - Add a seed crystal of the pure compound.[11] - Reduce the volume of the solvent by boiling it off and then allow the solution to cool again.[11] - If all else fails, evaporate the solvent completely and attempt recrystallization with a different solvent.[11]
Discolored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product and reduce the yield.[11]
Column Chromatography Issues

This guide provides solutions to common problems faced during the chromatographic purification of halogenated phenols.

Problem Potential Cause(s) Troubleshooting Steps
Poor Separation of Compound and Impurities - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. - Column overloading.- Perform thin-layer chromatography (TLC) with different solvent systems to identify an optimal mobile phase that provides good separation.[8] - Consider a different adsorbent (e.g., alumina instead of silica gel) if separation is still poor.[8] - Ensure the amount of crude material loaded onto the column is not excessive.
Compound is Stuck on the Column - The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Cracked or Channeled Column Packing - The adsorbent was not packed uniformly.- Ensure the adsorbent is packed as a uniform slurry and is not allowed to run dry during the packing or elution process.

Quantitative Data on Purification Efficiency

The following tables summarize representative data on the efficiency of different purification and analysis techniques for halogenated phenols.

Table 1: Recovery of Chlorophenols Using Liquid-Liquid Extraction Coupled with HPLC

Compound Spiked Concentration (µg/L) Average Recovery (%) Relative Standard Deviation (%)
4-Chlorophenol0.190-1021.5-4.3
2,4-Dichlorophenol0.290-1021.5-4.3
2,6-Dichlorophenol0.590-1021.5-4.3
Data adapted from a study on the HPLC determination of chlorophenols in water.[12]

Table 2: Dehalogenation Efficiency of Pentahalogenated Phenols by a Photocatalytic Process

Compound Initial Concentration (mg/L) Transformation (%) Dehalogenation (%)
Pentachlorophenol (PCP)869~60 (3 out of 5 halogens removed)
Pentabromophenol (PBP)1051~60 (3 out of 5 halogens removed)
Data from a study on the removal and detoxification of pentahalogenated phenols.[13]

Key Experimental Protocols

General Recrystallization Protocol for a Halogenated Phenol

This protocol outlines a general procedure for the purification of a solid halogenated phenol by recrystallization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude halogenated phenol. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube in a water or sand bath. A suitable solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude halogenated phenol in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Add the minimum amount of hot solvent required to completely dissolve the solid.[1]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

General Column Chromatography Protocol for Halogenated Phenols

This protocol describes a general procedure for purifying a halogenated phenol using flash column chromatography.

  • Select a Solvent System: Use thin-layer chromatography (TLC) to find a solvent system that separates the desired compound from its impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.[8]

  • Prepare the Column: Pack a glass column with silica gel or alumina as a slurry in the chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve the crude halogenated phenol in a minimal amount of the mobile phase or a more polar solvent. Carefully add the sample to the top of the column.

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure (e.g., from a compressed air line) to push the solvent through the column.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified halogenated phenol.

Visualizations

Troubleshooting_Crystallization start Crude Halogenated Phenol dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Oiling Out? oils_out Compound Oils Out oiling_out->oils_out Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume oiling_out->troubleshoot_no_crystals No no_crystals->oiling_out troubleshoot_oiling_out Troubleshoot: - Add More Solvent - Slow Cooling Rate - Change Solvent System oils_out->troubleshoot_oiling_out troubleshoot_no_crystals->cool troubleshoot_oiling_out->cool

Caption: Troubleshooting workflow for the crystallization of halogenated phenols.

Purification_Workflow crude_product Crude Halogenated Phenol is_solid Is it a solid? crude_product->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) successful_cryst Successful? recrystallization->successful_cryst successful_cryst->column_chrom No analyze_purity Analyze Purity (TLC, GC-MS, HPLC) successful_cryst->analyze_purity Yes column_chrom->analyze_purity pure_product Pure Product analyze_purity->pure_product

Caption: General purification workflow for halogenated phenols.

References

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental challenges. The strategic introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, offering the potential to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides answers to frequently asked questions, detailed experimental protocols, and data-driven insights to help you navigate the complexities of these powerful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?

Answer: Low or no yield is a frequent challenge in trifluoromethylation reactions and can stem from several factors related to the initiator, reagent, solvent, or substrate.

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture. Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[1] DMF has been shown to significantly accelerate reactions and improve yields with these catalysts.[1]

    • Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts (0.1-10 mol%) are typical, optimization may be required. For some systems, catalyst loading can be reduced to as low as 0.01 mol%.

  • Reagent Quality: The purity of your trifluoromethylating agent (e.g., TMSCF3, Togni's reagent, Umemoto's reagent) can vary between batches and suppliers. If you suspect reagent degradation, try using a new batch.

  • Solvent Effects: Trifluoromethylation reactions are highly solvent-dependent.

    • THF: A common solvent, but reactions can be sluggish.

    • DMF: Often provides superior results, especially for less reactive substrates, by promoting the dissolution of salt-based initiators and stabilizing charged intermediates.[1][2]

    • DCE (1,2-dichloroethane): Can be optimal in certain reactions, such as 1,3-dipolar cycloadditions, due to its low polarity.

  • Substrate Reactivity: Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive. For less reactive substrates, you may need to switch to a more powerful initiator system or a more forcing solvent like DMF.

Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: Side product formation is a common issue that can often be mitigated by carefully tuning the reaction conditions.

  • Enolizable Ketones and Silyl Enol Ether Formation: When using TMSCF3 with enolizable ketones, the formation of a silyl enol ether is a common competing pathway. This occurs when the generated trifluoromethyl anion (CF₃⁻) acts as a base, deprotonating the α-carbon of the ketone. To minimize this, consider using a less basic initiator or a Lewis acid co-catalyst to enhance the electrophilicity of the carbonyl group.

  • Controlling Radical Reactions: In photoredox or radical-mediated trifluoromethylations, controlling the generation and reaction of the CF3 radical is key.

    • Ensure proper degassing of the reaction mixture to remove oxygen, which can quench excited-state photocatalysts or react with radical intermediates.

    • Optimize the light source intensity and wavelength, as excessive energy can lead to undesired side reactions.

  • Temperature Control: Both elevating and lowering the reaction temperature can impact selectivity. For some reactions, lower temperatures can suppress side reactions and improve diastereoselectivity, while for others, higher temperatures may be required to overcome activation barriers.

Question: My reaction stalls before the starting material is fully consumed. What can I do?

Answer: Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous. The use of molecular sieves can also help to scavenge trace amounts of water.

  • Inhibitors: Trace impurities in the starting material, reagent, or solvent can sometimes inhibit the catalyst. Purifying the starting material or using a freshly opened bottle of solvent may resolve the issue.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of trifluoromethylated products.

Table 1: Effect of Catalyst and Solvent on the Nucleophilic Trifluoromethylation of Benzaldehyde with TMSCF3

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1K₂CO₃ (10)THF2525
2K₂CO₃ (10)CH₃CN2545
3K₂CO₃ (10)DMF2595
4Cs₂CO₃ (10)THF2530
5Cs₂CO₃ (10)DMF2598
6K₃PO₄ (10)DMF2592

Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃ (1.5 mmol), Catalyst (0.1 mmol), Solvent (5 mL), 25 °C. Data adapted from studies on fluoride-free catalytic systems.

Table 2: Optimization of Reaction Conditions for the Trifluoromethylation of 4-(tert-butyl)pyridine

EntrySilver SaltOxidantFluoride SourceSolventTemperature (°C)Yield (%)
1-SelectfluorCsFDMC350
2AgF₂SelectfluorCsFDMC3562
3AgFSelectfluorCsFDMC3535
4Ag₂OSelectfluorCsFDMC3521
5AgF₂NFSICsFDMC3545
6AgF₂SelectfluorKFDMC3551

Reaction Conditions: 4-(tert-butyl)pyridine (0.2 mmol), Silver Salt (1.0 equiv), Oxidant (2.0 equiv), Fluoride Source (3.0 equiv), TFMS (3.0 equiv), Solvent (1.0 mL), N₂ atmosphere. Data adapted from a study on the direct trifluoromethoxylation of pyridines.[3]

Experimental Protocols

This section provides detailed methodologies for key trifluoromethylation reactions.

Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3 and K₂CO₃

This protocol is adapted from standard procedures for nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.[4]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Trimethyl(trifluoromethyl)silane (TMSCF3)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).

  • Add K₂CO₃ (0.1 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add TMSCF3 (1.5 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis for complete consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired TMS-protected trifluoromethylated alcohol.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of an Arene

This protocol is a general procedure adapted from literature for the visible-light-mediated trifluoromethylation of arenes.[5][6][7][8]

Materials:

  • Arene (e.g., N-phenylpyrrole)

  • Triflyl chloride (TfCl) or other suitable CF3 source

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₂-(dtbbpy)PF₆)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, combine the arene (0.5 mmol), photocatalyst (1-2 mol%), and anhydrous solvent (5 mL).

  • Degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Add the base (1.0 mmol) and the trifluoromethylating agent (1.0 mmol) to the reaction mixture under an inert atmosphere.

  • Position the reaction vessel approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC/MS.

  • Upon completion, remove the light source and quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Copper-Catalyzed Trifluoromethylation of an Alkene with Togni's Reagent

This protocol is adapted from procedures for the copper-catalyzed allylic trifluoromethylation of alkenes.[9]

Materials:

  • Alkene

  • Togni's Reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Copper(I) catalyst (e.g., CuI, CuBr, or Cu(CH₃CN)₄BF₄)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane - DCE or Tetrahydrofuran - THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the alkene (1.0 mmol), Togni's reagent (1.2 mmol), and the copper(I) catalyst (5-10 mol%).

  • Add the anhydrous solvent (10 mL) and stir the mixture at the desired temperature (e.g., room temperature or 60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent such as dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing trifluoromethylation reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Trifluoromethylation Reactions start Low or No Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK success Reaction Successful check_reagents->success Issue Found & Corrected check_catalyst Evaluate Initiator/Catalyst Activity check_conditions->check_catalyst Conditions OK check_conditions->success Issue Found & Corrected anhydrous_conditions Ensure Anhydrous Conditions check_catalyst->anhydrous_conditions Catalyst OK check_catalyst->success Issue Found & Corrected optimize_solvent Optimize Solvent System anhydrous_conditions->optimize_solvent Conditions OK anhydrous_conditions->success Issue Found & Corrected optimize_catalyst Screen Different Catalysts/Initiators optimize_solvent->optimize_catalyst increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp increase_temp->success

Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.

Condition_Selection Logical Flow for Selecting Optimal Reaction Conditions substrate Define Substrate (Arene, Alkene, Carbonyl) mechanism Choose Reaction Type substrate->mechanism nucleophilic Nucleophilic (e.g., TMSCF3) mechanism->nucleophilic Carbonyl or Imine electrophilic Electrophilic (e.g., Togni's Reagent) mechanism->electrophilic Electron-rich π-system radical Radical (e.g., Photoredox) mechanism->radical Arene/Heteroarene C-H catalyst_solvent Select Catalyst & Solvent nucleophilic->catalyst_solvent electrophilic->catalyst_solvent radical->catalyst_solvent optimization Screen Conditions (Temp, Concentration, Additives) catalyst_solvent->optimization analysis Analyze Results (Yield, Selectivity) optimization->analysis

Caption: Decision-making process for selecting trifluoromethylation conditions.

References

Preventing decomposition of 3-Bromo-5-(trifluoromethyl)phenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during reactions?

A1: The two primary decomposition pathways for this compound in common synthetic reactions are:

  • Debromination: This is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. It results in the formation of 3-(trifluoromethyl)phenol.

  • Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under strongly basic conditions. However, phenols with a 3-trifluoromethyl substituent are known to be more resistant to hydrolysis compared to their 2- and 4-substituted counterparts.[1]

Q2: In which common reactions is this compound particularly susceptible to decomposition?

A2: Decomposition is most frequently observed in the following reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The primary issue is reductive debromination, where the bromine atom is replaced by a hydrogen atom. This side reaction can be influenced by the choice of ligands, base, and reaction temperature.

  • Reactions Requiring Strong Bases (e.g., Williamson Ether Synthesis): While the phenolic proton is acidic and readily reacts, prolonged exposure to strong bases at elevated temperatures can potentially lead to the hydrolysis of the trifluoromethyl group.

Q3: How can I prevent the decomposition of this compound?

A3: Strategies to prevent decomposition fall into two main categories:

  • Optimization of Reaction Conditions: Careful selection of catalysts, ligands, bases, and temperature can significantly minimize side reactions.

  • Use of Protecting Groups: Protecting the phenolic hydroxyl group can prevent its interference in reactions and can sometimes indirectly influence the stability of the rest of the molecule.

Troubleshooting Guides

Issue 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: Formation of 3-(trifluoromethyl)phenol as a significant byproduct, leading to low yields of the desired coupled product.

Troubleshooting Workflow:

Debromination_Troubleshooting start Debromination Observed ligand Modify Ligand start->ligand base Change Base ligand->base If still problematic end Problem Resolved ligand->end Successful temp Lower Temperature base->temp If still problematic base->end Successful protect Protect Phenol temp->protect If still problematic temp->end Successful protect->end Successful Ether_Synthesis_Troubleshooting start Low Yield in Ether Synthesis base Optimize Base start->base solvent Change Solvent base->solvent If still problematic end Problem Resolved base->end Successful alkyl_halide Check Alkyl Halide solvent->alkyl_halide If still problematic solvent->end Successful alkyl_halide->end Successful Protecting_Group_Strategy start Phenol Interference protect Protect Phenol start->protect reaction Perform Desired Reaction protect->reaction deprotect Deprotect Phenol reaction->deprotect end Final Product deprotect->end

References

Troubleshooting low purity of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)phenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the purity of this compound during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is via a Sandmeyer reaction, starting from 3-Amino-5-bromobenzotrifluoride.[1] This multi-step process involves the diazotization of the aniline derivative followed by hydrolysis of the resulting diazonium salt.

Q2: I've completed the synthesis, but the purity of my this compound is low. What are the most likely impurities?

Low purity can stem from several sources, including unreacted starting materials, byproducts from side reactions, or subsequent degradation. Common impurities to investigate include:

  • Unreacted 3-Amino-5-bromobenzotrifluoride: The starting material for the Sandmeyer reaction.

  • Di-bromo Species: Over-bromination can lead to the formation of di-bromo-(trifluoromethyl)phenol isomers if the bromination reaction is not well-controlled.[2]

  • Azo Coupling Byproducts: Diazonium salts are reactive and can couple with electron-rich aromatic compounds (like phenol) to form colored azo compounds, which are potent impurities even at low levels.

  • Phenol without Bromination: If the starting material was not properly brominated, you might have 3-(trifluoromethyl)phenol.

Q3: My reaction mixture is showing an intense color (yellow, orange, or red). What does this indicate?

The formation of intense colors often points to the presence of azo coupling byproducts. This can happen if the temperature during the diazotization or the subsequent hydrolysis is not strictly controlled, or if the pH of the reaction mixture is not optimal.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the main product from non-volatile impurities and quantifying their relative amounts.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product and byproducts. The presence of a bromine atom will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product and identifying impurities by their unique spectral signatures.

Troubleshooting Guide for Low Purity

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Significant Amount of Unreacted Starting Material Detected

If analysis shows a high percentage of 3-Amino-5-bromobenzotrifluoride remaining, consider the following causes and solutions.

Potential Cause Recommended Solution
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can cause the diazonium salt to decompose prematurely.[4]
Inefficient Nitrite Source Check the purity and age of your sodium nitrite or other nitrite source. Use a slight excess (e.g., 1.1 equivalents) to ensure the reaction goes to completion.
Incorrect Acidity The reaction requires a sufficient amount of acid (e.g., H₂SO₄ or HCl) to form nitrous acid in situ and stabilize the diazonium salt. Ensure at least 3 equivalents of acid are used.
Issue 2: Presence of Di-bromo or Other Over-brominated Species

The detection of impurities with a mass corresponding to a di-brominated product suggests issues in a preceding bromination step or during the Sandmeyer reaction itself.

Potential Cause Recommended Solution
Excess Brominating Agent If preparing the starting material, carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂).
Harsh Reaction Conditions High temperatures or prolonged reaction times during bromination can lead to multiple substitutions on the aromatic ring.[5]
Side Reactions with Copper(I) Bromide In the Sandmeyer reaction, ensure the diazonium salt is added slowly to the copper(I) bromide solution to maintain controlled conditions.
Issue 3: Low Overall Yield and Purity After Purification

If both yield and purity are low, the issue may lie in the reaction conditions or the workup and purification procedure.

Potential Cause Recommended Solution
Premature Decomposition of Diazonium Salt This is a common issue. Work quickly and keep the reaction mixture cold until the hydrolysis step. Diazonium salts are notoriously unstable.[4]
Ineffective Purification Method Phenols can be challenging to purify. Simple extraction may not be sufficient. Consider column chromatography or distillation for higher purity.[6]
Formation of Emulsions during Workup Phenolic compounds can form stable emulsions during aqueous workup. To break emulsions, try adding brine or filtering the mixture through a pad of celite.

Experimental and Analytical Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines a general procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

  • Diazotization:

    • Dissolve 3-Amino-5-bromobenzotrifluoride (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid.

    • Slowly add the cold diazonium salt solution to the copper solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by distillation.

Protocol 2: HPLC Purity Analysis

This protocol provides a starting point for developing an HPLC method for purity assessment.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in Methanol

Visual Workflow and Troubleshooting Guides

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 3-Amino-5- bromobenzotrifluoride diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization hydrolysis Hydrolysis (Cu₂O, H₂O, Heat) diazotization->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purify Column Chromatography or Distillation workup->purify final_product Pure Product: This compound purify->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Low Purity Detected in Final Product check_sm Check for Unreacted Starting Material (SM) start->check_sm check_byproducts Check for Side-Products start->check_byproducts incomplete_diaz Incomplete Diazotization? check_sm->incomplete_diaz Yes azo_impurity Colored Impurities (Azo Compounds)? check_byproducts->azo_impurity Yes dibromo_impurity Di-bromo Species (Check Mass Spec)? check_byproducts->dibromo_impurity Yes solution_diaz Verify Temp (0-5°C) Check NaNO₂ Quality Ensure Sufficient Acid incomplete_diaz->solution_diaz solution_azo Improve Temp Control Optimize pH azo_impurity->solution_azo solution_dibromo Review Bromination Step Control Stoichiometry dibromo_impurity->solution_dibromo

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Bromo-5-(trifluoromethyl)phenol. This valuable intermediate is crucial in the development of various pharmaceutical compounds. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. This section addresses specific issues in a question-and-answer format to help you navigate and resolve them effectively.

IssuePotential Cause(s)Recommended Actions
Low Yield - Incomplete reaction. - Suboptimal temperature control. - Poor regioselectivity leading to isomeric byproducts. - Mechanical losses during workup and isolation at a larger scale.- Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, GC) to ensure the reaction has gone to completion. - Optimize Temperature: Carefully control the reaction temperature. Exothermic bromination reactions may require efficient cooling systems at scale. - Control Addition Rate: Slow, controlled addition of the brominating agent can improve selectivity and minimize side reactions. - Improve Workup Procedure: Optimize extraction and crystallization protocols for larger volumes to minimize product loss.
Formation of Impurities - Over-bromination: The strong activating effect of the hydroxyl group can lead to the formation of di- and poly-brominated species. - Isomer Formation: Bromination can occur at other positions on the aromatic ring. - Starting Material Impurities: Purity of 3-hydroxybenzotrifluoride is critical.- Choice of Brominating Agent: Consider using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), to improve control over the reaction. - Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents may favor para-substitution. - Purification Strategy: Develop a robust purification method, such as multi-step crystallization or preparative chromatography, to effectively remove impurities at scale.
Poor Regioselectivity - The hydroxyl group is an ortho, para-director, and the trifluoromethyl group is a meta-director, leading to a mixture of isomers.- Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can enhance selectivity for the desired isomer. - Catalyst Screening: Investigate the use of catalysts that may direct the bromination to the desired position.
Exothermic Reaction and Safety Concerns - Bromination reactions are often highly exothermic and can lead to thermal runaways if not properly controlled, especially at a large scale.- Calorimetric Studies: Perform reaction calorimetry (e.g., RC1) to understand the heat flow of the reaction and determine safe operating parameters. - Efficient Heat Exchange: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction. - Emergency Preparedness: Have a clear plan for quenching the reaction in case of a thermal runaway.
Product Purification Challenges - Co-crystallization of isomers. - Difficulty in removing closely related impurities.- Recrystallization Solvent Screening: Experiment with various solvent systems to find optimal conditions for selective crystallization of the desired product. - Slurry Washes: Utilize slurry washes with appropriate solvents to remove specific impurities from the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Direct Bromination of 3-Hydroxybenzotrifluoride: This is the most direct approach, involving the electrophilic substitution of a bromine atom onto the aromatic ring of 3-hydroxybenzotrifluoride. Careful control of reaction conditions is crucial to achieve the desired regioselectivity and avoid over-bromination.

  • Sandmeyer Reaction from 3-Amino-5-(trifluoromethyl)phenol: This multi-step route involves the diazotization of 3-amino-5-(trifluoromethyl)phenol followed by a copper(I) bromide mediated Sandmeyer reaction to introduce the bromine atom. This can be a good alternative if the starting amine is readily available and direct bromination proves problematic.

Q2: How can I control the regioselectivity of the bromination of 3-hydroxybenzotrifluoride?

A2: The hydroxyl group directs electrophilic substitution to the ortho and para positions, while the trifluoromethyl group directs to the meta position. To favor bromination at the 5-position (meta to the trifluoromethyl group and ortho to the hydroxyl group), you can:

  • Control Temperature: Lower reaction temperatures generally increase selectivity.

  • Solvent Choice: Non-polar solvents can influence the orientation of the electrophilic attack.

  • Brominating Agent: Using a bulkier brominating agent might sterically hinder attack at the more accessible positions.

Q3: What are the common impurities I should look for during the synthesis?

A3: Potential impurities include:

  • Isomeric Byproducts: 2-Bromo-5-(trifluoromethyl)phenol and 4-Bromo-3-(trifluoromethyl)phenol.

  • Di-brominated Products: e.g., 2,5-Dibromo-3-(trifluoromethyl)phenol.

  • Unreacted Starting Material: 3-Hydroxybenzotrifluoride.

  • Residual Solvents and Reagents.

Q4: What are the key safety precautions when scaling up a bromination reaction?

A4: Bromine is a hazardous substance. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature.

  • Quenching Agent: Have a suitable quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any excess bromine.

  • Material Compatibility: Ensure all equipment is compatible with bromine and the reaction conditions.

Experimental Protocols

Protocol 1: Direct Bromination of 3-Hydroxybenzotrifluoride (Lab Scale vs. Pilot Scale)

This protocol provides a general procedure. Optimization of specific parameters is necessary for successful scale-up.

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactants
3-Hydroxybenzotrifluoride10.0 g (61.7 mmol)1.0 kg (6.17 mol)
N-Bromosuccinimide (NBS)11.0 g (61.8 mmol)1.1 kg (6.18 mol)
Solvent (e.g., Dichloromethane)100 mL10 L
Reaction Conditions
Temperature0-5 °C0-5 °C (with robust cooling)
Reaction Time2-4 hours4-6 hours (monitor by HPLC)
Workup
Quenching10% aq. Na2S2O3 solution10% aq. Na2S2O3 solution
ExtractionDichloromethaneDichloromethane
WashingWater, BrineWater, Brine
Purification
MethodSilica gel column chromatography or recrystallizationRecrystallization from a suitable solvent system (e.g., heptane/ethyl acetate)
Expected Yield 75-85%70-80% (post-optimization)
Expected Purity >98%>98%

Methodology:

  • Charging the Reactor: Charge the reactor with 3-hydroxybenzotrifluoride and the solvent.

  • Cooling: Cool the mixture to the desired temperature (0-5 °C) with efficient stirring.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise over a period of 1-2 hours (lab scale) or via a solids dosing system over 2-4 hours (pilot scale), maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction mixture by adding a 10% aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Visualizations

Synthesis Pathway: Direct Bromination

Synthesis_Pathway start 3-Hydroxybenzotrifluoride product This compound start->product Bromination (0-5 °C) reagent N-Bromosuccinimide (NBS) Solvent (e.g., CH2Cl2)

Caption: Synthetic route via direct bromination of 3-hydroxybenzotrifluoride.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (HPLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time or Slightly Increase Temperature incomplete->increase_time check_temp Review Temperature Control complete->check_temp temp_issue Temperature Fluctuation? check_temp->temp_issue Yes temp_ok Temperature Stable check_temp->temp_ok No improve_cooling Improve Reactor Cooling Efficiency temp_issue->improve_cooling check_workup Analyze Workup & Isolation Losses temp_ok->check_workup optimize_workup Optimize Extraction & Crystallization Steps check_workup->optimize_workup

Caption: A logical workflow for troubleshooting low product yield.

Key Parameter Relationships in Scaling Up

Scaling_Up_Parameters scale Increase in Scale heat Increased Heat Generation (Exotherm) scale->heat mixing Mixing Efficiency Challenges scale->mixing addition Slower Reagent Addition Rate heat->addition safety Enhanced Safety Protocols heat->safety cooling Requires More Efficient Cooling heat->cooling mixing->addition

Caption: Interdependencies of key parameters during process scale-up.

Technical Support Center: Managing Acidic Byproducts in Phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with acidic byproducts in phenol reactions.

Troubleshooting Guides

Issue 1: Low Yield After Reaction Workup

Q: I'm experiencing a significant loss of my desired phenolic product after the initial workup to remove acidic byproducts. What could be the cause?

A: Low recovery of phenolic compounds after workup is a common issue. Here are several potential causes and troubleshooting steps:

  • Incomplete Neutralization: If the acidic byproducts are not fully neutralized, they can lead to product degradation or unwanted side reactions during subsequent purification steps. Ensure your neutralization is complete by checking the pH of the aqueous phase after washing.

  • Poor Phase Separation: Inadequate separation of the organic and aqueous layers during liquid-liquid extraction can result in the loss of your product into the aqueous phase.[1] Allow sufficient time for the layers to separate and consider centrifugation to aid the process.

  • Product Precipitation: If the neutralization process significantly changes the pH and your phenolic compound has low solubility at that pH, it may precipitate at the interface, leading to loss.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping your product and making separation difficult. Gentle inversions of the separatory funnel are recommended over vigorous shaking.

  • Incorrect pH for Extraction: Phenol is more soluble in water at a pH of 2.[2] If your extraction conditions are too acidic, you may be losing product to the aqueous layer.

Issue 2: Product Discoloration (Pink or Brown)

Q: My purified phenol sample is turning pink or brown over time. What is causing this and how can I prevent it?

A: Phenols are susceptible to oxidation, which forms colored quinone-type impurities. This process can be accelerated by exposure to air, light, and trace metal ions.

Prevention Strategies:

  • Work Under an Inert Atmosphere: Whenever possible, conduct purification and solvent removal steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Use High-Purity Solvents: Trace impurities in solvents can catalyze oxidation. Use freshly distilled or high-purity solvents.

  • Storage: Store purified phenols under an inert atmosphere, protected from light, and at low temperatures.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene).

Issue 3: Ineffective Removal of Acidic Byproducts

Q: My purification methods are not effectively removing the acidic byproducts. What can I do?

A: The choice of method for removing acidic byproducts depends on the nature of the byproducts and the desired purity of the final product.

  • For Strong Acid Catalysts (e.g., H₂SO₄): A simple wash with a weak base like sodium bicarbonate (NaHCO₃) solution is often effective.

  • For Weakly Acidic Byproducts: A stronger base, such as sodium hydroxide (NaOH), may be necessary. However, be cautious as this can lead to the deprotonation of your phenolic product, making it water-soluble.

  • Adsorption: For trace acidic impurities, passing the crude product through a plug of a suitable adsorbent like activated carbon can be effective.

  • Distillation: If the acidic byproducts have a significantly different boiling point from your product, distillation can be a highly effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic byproducts in phenol reactions?

A1: The nature of acidic byproducts depends on the synthetic route. In the widely used cumene process for phenol synthesis, the acidic catalyst, typically sulfuric acid, is a major acidic component that needs to be neutralized.[4] Other reactions, such as nitration or sulfonation of phenol, will introduce nitric acid or sulfuric acid, respectively, which will be present as byproducts.[5]

Q2: How do I choose between NaOH and NaHCO₃ for neutralizing my reaction?

A2: The choice depends on the acidity of the species you need to remove.

  • Sodium Bicarbonate (NaHCO₃): This is a weak base and is effective for neutralizing strong acids (e.g., residual acid catalysts like HCl or H₂SO₄) without deprotonating the weakly acidic phenol.[6][7] It is often the preferred choice to avoid product loss into the aqueous layer.

  • Sodium Hydroxide (NaOH): This is a strong base and will neutralize both strong and weak acids. However, it will also deprotonate phenol, forming the water-soluble sodium phenoxide.[7][8] This can be used to your advantage in an extraction if you want to separate your phenol from non-acidic impurities.

Q3: Can I use distillation to remove acidic byproducts?

A3: Yes, distillation is a powerful technique for purifying phenol, especially on an industrial scale.[3] It is effective if the acidic byproducts have boiling points that are significantly different from that of the desired phenolic product. For trace impurities that are difficult to separate by conventional distillation, extractive distillation with a high-boiling organic solvent can be employed.[9]

Q4: My product is streaking on the TLC plate and the column. What is the problem?

A4: Tailing of phenolic compounds during silica gel chromatography is a common issue. This is due to the interaction of the acidic phenolic hydroxyl group with the acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid, to the eluent to suppress the ionization of the phenol.

Q5: How can I manage the acidic waste generated from the workup?

A5: Acidic aqueous waste from phenol reactions should be neutralized before disposal. The pH should be adjusted to be within the acceptable range for your institution's waste disposal guidelines, typically between 6 and 8. The treatment of phenolic wastewater is a significant environmental concern, and various methods like wet air oxidation are used in industrial settings.[10]

Data Presentation

Table 1: Comparison of Neutralization Efficiency of Different Amines for Sulfuric Acid in Crude Phenol

Neutralizing AgentAcidity after Treatment (mg KOH/g)Neutralization Efficiency
Control (No Amine) 299.9-
HMDA (Hexamethylenediamine) 185.7Moderate
MPMD (Methylpentamethylenediamine) 180.2Moderate
EDA (Ethylenediamine) 145.3High
DETA (Diethylenetriamine) 120.1Very High
TETA (Triethylenetetramine) 115.8Very High

Data sourced from a patent on the neutralization of acidic catalysts in phenol production. The lower the acidity after treatment, the higher the neutralization efficiency.

Table 2: Adsorption Capacity of Different Activated Carbons for Phenol

Activated Carbon TypePrecursor MaterialSurface Area (m²/g)Maximum Adsorption Capacity (mg/g)
GAC₉₅₀ Coal (Granular)700.57169.91
PAC₈₀₀ Coal (Powdered)542.33176.58
PAC₁₀₀₀ Coconut Shell (Powdered)1025.02212.96

This table summarizes data from a study on the adsorption of phenol on commercial activated carbons.[1][3]

Experimental Protocols

Protocol 1: General Aqueous Wash for Acid Removal

This protocol describes a general procedure for removing acidic impurities from a reaction mixture using a basic aqueous solution.

  • Dilute the Reaction Mixture: After the reaction is complete, dilute the crude reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in which your product is soluble.

  • Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel of an appropriate size. The funnel should not be more than two-thirds full.

  • Perform the Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the wash should be about 20-30% of the organic layer volume.

  • Mix and Vent: Stopper the funnel and gently invert it several times to mix the layers. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup from CO₂ evolution.

  • Separate the Layers: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat if Necessary: Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed.

  • Final Water Wash: Perform a final wash with deionized water to remove any residual base.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Liquid-Liquid Extraction for Phenol Purification

This protocol is for separating a phenolic product from non-acidic impurities.

  • Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Extract with Base: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel containing the organic solution.

  • Mix and Separate: Gently mix the layers by inverting the funnel. The phenolic product will be deprotonated and move into the aqueous layer as sodium phenoxide. Separate the aqueous layer.

  • Re-extract the Organic Layer: Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete recovery of the phenol.

  • Combine Aqueous Layers: Combine the aqueous extracts.

  • Acidify to Recover Product: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The phenolic product will precipitate out.

  • Isolate the Product: Collect the solid product by vacuum filtration and wash with cold water. Alternatively, if the product is a liquid, extract it back into an organic solvent.

  • Dry and Purify Further: Dry the isolated product. Further purification can be achieved by recrystallization or chromatography if necessary.

Protocol 3: Column Chromatography for Phenol Purification

This method is suitable for separating phenolic compounds from impurities with different polarities.

  • Prepare the Column: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elute the Column: Start eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect the eluting solvent in fractions.

  • Monitor by TLC: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Byproduct_Formation_in_Cumene_Process Cumene Cumene Cumene_Radical Cumene Radical Cumene->Cumene_Radical O2, Initiator Cumene_Peroxy_Radical Cumene Peroxy Radical Cumene_Radical->Cumene_Peroxy_Radical + O2 Cumene_Hydroperoxide Cumene Hydroperoxide Cumene_Peroxy_Radical->Cumene_Hydroperoxide + Cumene Protonated_CHP Protonated Cumene Hydroperoxide Cumene_Hydroperoxide->Protonated_CHP H+ (Acid Catalyst) Carbocation_Intermediate Resonance-Stabilized Carbocation Protonated_CHP->Carbocation_Intermediate - H2O (Hock Rearrangement) Hemiacetal Hemiacetal Intermediate Carbocation_Intermediate->Hemiacetal + H2O Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal H+ Phenol Phenol Protonated_Hemiacetal->Phenol Rearrangement Acetone Acetone (Byproduct) Protonated_Hemiacetal->Acetone

Byproduct Formation in the Cumene Process

Phenol_Purification_Workflow Start Crude Phenol Reaction Mixture Neutralization Neutralization (e.g., NaHCO3 wash) Start->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying of Organic Layer (e.g., MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporator) Filtration->Concentration Purification Final Purification Concentration->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Impurities of similar polarity Distillation Distillation Purification->Distillation Volatile impurities Recrystallization Recrystallization Purification->Recrystallization Solid product End Pure Phenolic Product Column_Chromatography->End Distillation->End Recrystallization->End

General Workflow for Phenol Purification

Purification_Decision_Tree Start Acidic Byproducts Present? Aqueous_Wash Aqueous Wash (e.g., NaHCO3) Start->Aqueous_Wash Yes Check_Purity Sufficiently Pure? Start->Check_Purity No Aqueous_Wash->Check_Purity Product_State Product State? Check_Purity->Product_State No End Pure Product Check_Purity->End Yes Solid Solid Product_State->Solid Liquid Liquid Product_State->Liquid Recrystallization Recrystallization Solid->Recrystallization Volatility_Difference Significant Difference in Volatility? Liquid->Volatility_Difference Distillation Distillation Volatility_Difference->Distillation Yes Column_Chromatography Column Chromatography Volatility_Difference->Column_Chromatography No

Decision Tree for Purification Method Selection

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in common cross-coupling reactions involving 3-bromo-5-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective types of cross-coupling reactions for functionalizing this compound?

A1: this compound is a versatile building block. The bromine atom can be readily displaced using transition metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This reaction is highly versatile and tolerant of many functional groups.[1]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines, anilines, and other N-heterocycles.[2][3]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, creating valuable alkynyl-substituted aromatic compounds.[4]

  • Ullmann Condensation: A classical copper-catalyzed method for forming C-N and C-O bonds, often used when palladium-based methods are unsuccessful.[5]

The trifluoromethyl group makes the aryl bromide electron-deficient, which generally facilitates the oxidative addition step in palladium-catalyzed cycles. However, the phenol group is acidic and can interfere with certain bases or catalysts if not properly managed.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and the commercial availability of a vast array of boronic acids.

Troubleshooting and FAQs for Suzuki-Miyaura Coupling

Q2: I am seeing low to no conversion in my Suzuki coupling with this compound. What are the likely causes?

A2: Low conversion is a common issue. Consider the following troubleshooting steps:

  • Catalyst/Ligand Choice: The combination of a palladium source and a phosphine ligand is critical. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required to promote the rate-limiting reductive elimination step. A pre-formed catalyst like XPhosPdG2 can also improve reliability.[1]

  • Base Selection: The base activates the boronic acid in the transmetalation step. A weak base like Na₂CO₃ might be insufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially in anhydrous conditions.[6]

  • Solvent and Water Content: Solvents like dioxane, THF, or toluene with a small amount of water are common. Anhydrous conditions with K₃PO₄ can be effective, but sometimes a controlled amount of water is necessary to facilitate the reaction.[6]

  • Reaction Temperature: While many Suzuki couplings are robust, electron-deficient substrates may require elevated temperatures (80-110 °C) to achieve a reasonable reaction rate.

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to the formation of boroxines which are less reactive. Ensure your boronic acid is pure and dry. Homocoupling of the boronic acid is a common side reaction if it is of poor quality.[6]

Q3: I am observing significant debromination of my starting material. How can I prevent this?

A3: Debromination is a frequent side reaction, especially with electron-rich phosphine ligands and certain bases. To minimize it:

  • Use a Specialized Catalyst System: For similar substrates prone to debromination, a tandem catalyst system such as XPhosPdG2 with additional XPhos ligand has been shown to be effective.[1]

  • Optimize the Base: Using a milder base or ensuring precise stoichiometry can sometimes reduce this side reaction.

  • Lower the Reaction Temperature: If the desired coupling is proceeding, albeit slowly, lowering the temperature may reduce the rate of the debromination side reaction more than the productive coupling.

Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling

The following table summarizes common starting conditions for Suzuki-Miyaura coupling reactions of aryl bromides. Optimization will be required for your specific substrate combination.

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%)Cost-effective but require in-situ activation.
Palladium Pre-catalyst XPhosPdG2, SPhosPdG2 (1-2.5 mol%)More reliable generation of the active Pd(0) species, often leading to better reproducibility.[1]
Ligand XPhos, SPhos, RuPhos (Ligand:Pd ratio of 2:1 to 4:1)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents)Choice depends on solvent and substrate; stronger bases are often needed for challenging couplings.[6]
Solvent Dioxane/H₂O, Toluene, THFAprotic polar solvents are standard. Water can play a crucial role in the catalytic cycle.[6]
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization.[6][7]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). If using a pre-catalyst (e.g., XPhosPdG2, 2 mol%), it can be added directly.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, to achieve a concentration of 0.1 M).

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 Ar-Pd(II)L₂(OR') pd_complex1->pd_complex2 Ligand Exchange (Base, R-B(OH)₂) center pd_complex3 Ar-Pd(II)L₂(Ar') pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination (Ar-Ar')

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for synthesizing aryl amines from aryl halides and is widely used in pharmaceutical development.[2]

Troubleshooting and FAQs for Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig reaction is not working. What should I check first?

A4: The Buchwald-Hartwig amination is highly sensitive to reaction conditions. Key factors to verify are:

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) using properly dried glassware and degassed solvents.[8]

  • Base Choice and Quality: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required. These bases are hygroscopic and their quality is paramount. Use freshly opened bottles or material stored in a glovebox.[8]

  • Ligand Selection: The choice of ligand is crucial and depends on the amine. For electron-deficient aryl bromides like yours:

    • Primary/Secondary Aliphatic Amines: Use bulky, electron-rich ligands such as RuPhos or BrettPhos.[8]

    • Anilines/Aryl Amines: XPhos and SPhos are generally excellent choices.[8]

  • Catalyst Precursor: While Pd₂(dba)₃ is common, pre-formed palladacycle catalysts (e.g., G3 or G4 pre-catalysts) can provide more consistent results by ensuring efficient generation of the active Pd(0) species.[8]

Q5: I am trying to couple a primary amine but am getting diarylation as a major byproduct. How can I improve selectivity for monoarylation?

A5: Diarylation occurs when the product of the first amination reacts again with the aryl bromide. To control this:

  • Stoichiometry: Use a slight excess of the primary amine (1.5-2.0 equivalents).

  • Lower Catalyst Loading: Higher catalyst concentrations can sometimes drive the reaction towards the diarylated product. Try reducing the catalyst loading (e.g., to 0.5-1 mol%).

  • Monitor the Reaction: Follow the reaction closely by TLC or LC-MS and stop it as soon as the starting aryl bromide is consumed.

  • Ligand Choice: Very bulky ligands can sometimes favor monoarylation due to steric hindrance.

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination

The following table provides recommended starting conditions based on protocols for the analogous 2-bromo-5-(trifluoromethyl)aniline.[8]

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) source.
Palladium Pre-catalyst G3/G4 Palladacycles (e.g., XPhos-Pd-G3) (1-2 mol%)Provides reliable and efficient generation of the active catalyst, improving reproducibility.[8]
Ligand XPhos, RuPhos, BrettPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands are required for coupling with electron-deficient aryl bromides.[8]
Base NaOtBu, LHMDS (1.4-2.0 equivalents)Strong, non-nucleophilic bases are essential for deprotonating the amine.[8]
Solvent Toluene, Dioxane, THF (anhydrous)Anhydrous aprotic solvents are necessary to prevent catalyst deactivation and side reactions.[8]
Temperature 80 - 110 °CHeating is typically required to achieve a reasonable reaction rate.
Experimental Protocol: Buchwald-Hartwig Amination of a Primary Amine

This detailed protocol is adapted from a procedure for the closely related 2-bromo-5-(trifluoromethyl)aniline and serves as an excellent starting point.[8]

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the vessel.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Visualization: Buchwald-Hartwig Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pd Precursor, Ligand, & Base to Schlenk Tube p2 Add Aryl Bromide & Amine p1->p2 p3 Add Anhydrous, Degassed Solvent p2->p3 r1 Seal Vessel & Heat (e.g., 80-110 °C) p3->r1 r2 Monitor by TLC / LC-MS r1->r2 w1 Cool to RT & Quench r2->w1 w2 Solvent Extraction & Washes w1->w2 w3 Dry & Concentrate w2->w3 p1_purify Purify by Chromatography w3->p1_purify

General experimental workflow for the Buchwald-Hartwig amination.

Section 3: Sonogashira Coupling (C-C Bond Formation with Alkynes)

The Sonogashira coupling is the most reliable method for synthesizing aryl acetylenes from aryl halides.[4]

Troubleshooting and FAQs for Sonogashira Coupling

Q6: My Sonogashira reaction is sluggish and gives a low yield. What can I do?

A6: Several factors can lead to a sluggish reaction:

  • Copper Co-catalyst: The classic Sonogashira reaction requires a copper(I) salt (e.g., CuI) as a co-catalyst. Ensure it is fresh and added under inert conditions, as Cu(I) can oxidize.[9]

  • Base: An amine base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPA), is used as both the base and often as the solvent or co-solvent. It must be anhydrous.[10]

  • Alkyne Homocoupling (Glaser Coupling): A major side reaction is the copper-catalyzed homocoupling of the terminal alkyne. This is often observed as a precipitate. To minimize this, ensure a strictly oxygen-free environment and do not use an excessive amount of the copper catalyst.

  • Copper-Free Conditions: If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol. These often require a stronger organic base (e.g., DBU) or a specific ligand system (e.g., sXPhos for aqueous conditions) but eliminate the homocoupling side reaction.[11]

Q7: The reaction mixture turns black and a precipitate forms immediately. Is this normal?

A7: The formation of palladium black (finely divided Pd(0)) indicates catalyst decomposition and is a sign of a failed reaction. This can be caused by:

  • Oxygen: The presence of oxygen can degrade the Pd(0)-phosphine complex. Rigorous degassing and maintaining a positive inert gas pressure are essential.

  • High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that affords a reasonable rate (e.g., start at room temperature and gradually heat).

  • Incompatible Functional Groups: Ensure your substrates do not contain functional groups that could poison the catalyst.

Data Presentation: Catalyst Systems for Sonogashira Coupling

The following table outlines typical conditions for both classic and copper-free Sonogashira couplings of aryl bromides.[9][10]

ComponentClassic Cu-CatalyzedCopper-FreeRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-3 mol%)Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)Pd(0) is the active catalyst. Pd(II) sources are reduced in situ.
Ligand PPh₃ (often part of catalyst)P(t-Bu)₃, XPhos, SPhos (2-6 mol%)Bulky, electron-rich ligands are often needed for copper-free systems.[12]
Copper Co-catalyst CuI (1-5 mol%)NoneCuI facilitates the transmetalation of the acetylide to palladium.
Base Et₃N, DIPA (2-5 equiv. or as solvent)Cs₂CO₃, K₂CO₃, DBU (2-3 equiv.)Amine bases are standard for classic conditions; inorganic bases are common in copper-free variants.[11]
Solvent THF, DMF, or neat amineDMF, Dioxane, TolueneAnhydrous, degassed solvents are critical.
Temperature RT to 80 °C50 to 110 °CCopper-free versions may require higher temperatures.
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a standard, copper-co-catalyzed Sonogashira reaction.[9]

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and base (e.g., Et₃N, 3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at the desired temperature (e.g., 60 °C). Monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization: Logic Diagram for Sonogashira Troubleshooting

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling check_inert Is the reaction strictly anaerobic? start->check_inert re_degas Action: Improve degassing and inert atmosphere technique. check_inert->re_degas No check_homocoupling Is Glaser (alkyne) homocoupling observed? check_inert->check_homocoupling Yes go_cu_free Action: Switch to a copper-free protocol. check_homocoupling->go_cu_free Yes (Major) reduce_cu Action: Reduce CuI loading and ensure O₂ exclusion. check_homocoupling->reduce_cu Yes (Minor) check_reagents Are reagents (base, solvent, CuI) of high quality? check_homocoupling->check_reagents No use_fresh_reagents Action: Use fresh, anhydrous solvents and base. Use freshly purchased CuI. check_reagents->use_fresh_reagents No check_temp Is reaction temperature optimized? check_reagents->check_temp Yes increase_temp Action: Gradually increase temperature (e.g., RT -> 80°C). check_temp->increase_temp No

Troubleshooting flowchart for Sonogashira coupling reactions.

References

Technical Support Center: Regioselectivity in 3,5-Disubstituted Phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in achieving regioselectivity during experiments with 3,5-disubstituted phenols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in reactions with 3,5-disubstituted phenols often challenging?

A1: The challenge arises from the combined directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2][3] This increases the nucleophilicity of the carbons at the ortho (C2, C6) and para (C4) positions, making them susceptible to electrophilic attack.[1][3] The two substituents at the C3 and C5 positions can exert their own electronic and steric effects, further complicating the reaction's outcome and often leading to a mixture of products.

Q2: What are the primary factors that control the regioselectivity in electrophilic aromatic substitution of 3,5-disubstituted phenols?

A2: The regioselectivity is primarily dictated by a balance of three factors:

  • Electronic Effects: The powerful electron-donating resonance effect of the hydroxyl group strongly favors substitution at the ortho and para positions. The electronic nature of the C3 and C5 substituents can either enhance or diminish the electron density at these positions.

  • Steric Hindrance: The substituents at C3 and C5 create steric bulk around the ortho positions (C2 and C6).[4] Bulky electrophiles or catalysts will preferentially attack the less hindered para position (C4).[5][6]

  • Reaction Conditions: Parameters such as temperature, solvent, and the choice of catalyst can significantly influence the reaction pathway and the stability of intermediates, thereby altering the ratio of isomeric products.

Q3: How can I favor substitution at the para position (C4)?

A3: To favor the para product, you should aim to maximize steric hindrance at the ortho positions. This can be achieved by:

  • Using Bulky Reagents: Employing a sterically demanding electrophile or catalyst can physically block the approach to the ortho positions.[5]

  • Using Large Protecting Groups: Temporarily replacing the phenolic proton with a bulky protecting group can increase steric congestion around the ortho sites. The protecting group can be removed after the reaction.

  • Lowering Reaction Temperature: In some cases, lower temperatures can enhance selectivity by favoring the thermodynamically more stable para product.

Q4: My reaction is yielding a mixture of isomers. What is the first step in troubleshooting this?

A4: The first step is to carefully analyze the product ratio and reaction conditions. Understanding the electronic properties (electron-donating vs. electron-withdrawing) and size of your C3/C5 substituents and the electrophile is crucial. This analysis will help determine whether electronic or steric effects are dominating the reaction.

G cluster_0 Troubleshooting Workflow start Mixture of Isomers Obtained analyze Analyze Product Ratio & Conditions (Electronic vs. Steric Effects) start->analyze steric_issue Steric Hindrance is Low? analyze->steric_issue electronic_issue Ortho/Para Electronically Similar? analyze->electronic_issue steric_issue->electronic_issue No increase_sterics Increase Steric Hindrance: - Bulky Reagent/Catalyst - Lower Temperature steric_issue->increase_sterics Yes change_electronics Modify Electronic Effects: - Use Directing Groups - Change Solvent Polarity electronic_issue->change_electronics Yes end Improved Regioselectivity increase_sterics->end change_electronics->end

Caption: Workflow for troubleshooting poor regioselectivity.

Q5: Are there advanced methods to achieve substitution at a specific ortho position?

A5: Yes, Directed ortho Metalation (DoM) is a powerful strategy for regiospecific functionalization at the C2 or C6 position.[7] This involves using a directing group (often derived from the phenol's hydroxyl group) to guide a strong base (like an organolithium reagent) to deprotonate a specific ortho C-H bond. The resulting aryl anion can then react with a wide range of electrophiles.[7]

Troubleshooting Guides

Problem 1: My electrophilic substitution on 3,5-dimethylphenol is giving a nearly 1:1 mixture of 2,4- and 2,6-isomers, but I need the 4-substituted product.

  • Analysis: The methyl groups at C3 and C5 are weakly activating and provide some steric hindrance. However, with a small electrophile, the electronic activation from the -OH group at all ortho and para positions is dominant, leading to poor selectivity.

  • Solution Strategy:

    • Increase Steric Hindrance: Switch to a bulkier version of your electrophile or use a larger Lewis acid catalyst. This will disfavor attack at the more crowded ortho positions.[5]

    • Modify Reaction Conditions: Try running the reaction at a lower temperature. This can sometimes favor the thermodynamically more stable product, which is often the less sterically hindered para isomer.

    • Change the Solvent: Solvents can influence the effective size of the electrophile and the transition state energies. Experiment with both polar and non-polar solvents.

Problem 2: I am attempting a Friedel-Crafts acylation on a 3,5-disubstituted phenol, but I am getting low yields and multiple products.

  • Analysis: Friedel-Crafts reactions are sensitive to the strong activation of the phenol ring, which can lead to multiple acylations.[1] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the phenolic oxygen, deactivating the ring.

  • Solution Strategy:

    • Protect the Hydroxyl Group: Convert the phenol to a less activating ether (e.g., a methyl or benzyl ether) before performing the acylation. The ether group is still an ortho, para-director but is less activating than the hydroxyl group, providing more controlled substitution. The protecting group can be cleaved afterwards.

    • Use Milder Conditions: Consider using a less reactive acylating agent or a milder Lewis acid.

    • Consider an Alternative Reaction: A Fries rearrangement of a phenyl acetate precursor could be an alternative route to the desired ortho- or para-hydroxyketone.

Quantitative Data Summary

The regioselectivity of electrophilic aromatic substitution is highly dependent on the specific substrate and reaction conditions. The following table provides an illustrative comparison of expected product ratios based on the principles of steric and electronic effects.

SubstrateElectrophileDominant FactorExpected Major ProductExpected Minor Product(s)
3,5-DimethylphenolBr₂Electronic4-Bromo-3,5-dimethylphenol2-Bromo-3,5-dimethylphenol
3,5-Di-tert-butylphenolBr₂Steric4-Bromo-3,5-di-tert-butylphenolVery little ortho product
3,5-DimethoxyphenolCH₃COCl / AlCl₃Electronic & Steric4-Acetyl-3,5-dimethoxyphenolortho-acetylated product
3,5-DichlorophenolHNO₃Electronic2-Nitro-3,5-dichlorophenol4-Nitro & 6-Nitro products

Note: These are generalized outcomes. Actual yields will vary based on precise experimental conditions.

Key Experimental Protocol

Directed ortho-Metalation (DoM) of a Protected 3,5-Disubstituted Phenol

This protocol describes a general method to achieve regiospecific substitution at the C2 position.

1. Protection of the Phenol:

  • Dissolve the 3,5-disubstituted phenol (1.0 eq) in a suitable solvent (e.g., DMF or THF).

  • Add a base such as K₂CO₃ or NaH (1.2 eq) and stir for 15-30 minutes.

  • Add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl) or di-tert-butyl-dicarbonate (Boc₂O) (1.1 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the protected phenol by column chromatography.

2. Directed ortho-Metalation and Electrophilic Quench:

  • Dissolve the protected phenol (1.0 eq) in dry THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

  • Slowly add a strong base, typically n-butyllithium or s-butyllithium (1.1 eq), and stir for 1-2 hours at -78 °C. This step generates the lithiated species at the ortho position.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

3. Deprotection:

  • Dissolve the purified product in a suitable solvent.

  • Add the appropriate reagent to cleave the protecting group (e.g., HCl in methanol for a MOM group; TFA for a Boc group).

  • Stir until deprotection is complete (monitor by TLC).

  • Neutralize the reaction, extract the final product, and purify as needed.

G cluster_1 Factors Influencing Regioselectivity Phenol 3,5-Disubstituted Phenol Electronics Electronic Effects (-OH is o,p-director) Phenol->Electronics Sterics Steric Hindrance (From C3/C5 Substituents) Phenol->Sterics Outcome Reaction Outcome (Product Ratio) Electronics->Outcome Sterics->Outcome Conditions Reaction Conditions (Temp, Solvent, Catalyst) Conditions->Outcome

Caption: Interplay of factors governing reaction regioselectivity.

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Validation of 3-Bromo-5-(trifluoromethyl)phenol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the reliability and reproducibility of experimental results and the quality of the final products. This guide provides an objective comparison of the purity validation of 3-Bromo-5-(trifluoromethyl)phenol, a versatile building block in organic synthesis, with two structurally similar alternatives: 4-Bromo-3-(trifluoromethyl)phenol and 3-Bromo-4-methylphenol. The comparison is based on a standardized High-Performance Liquid Chromatography (HPLC) method, with supporting experimental data and protocols.

Executive Summary

This compound is a key intermediate used in the synthesis of complex organic molecules. The presence of both a bromine atom and a trifluoromethyl group makes it a valuable synthon for introducing these moieties into target structures, often enhancing pharmacological properties. However, depending on the specific synthetic route and desired substitution pattern, alternative reagents may be considered. This guide evaluates the HPLC purity of this compound alongside 4-Bromo-3-(trifluoromethyl)phenol and 3-Bromo-4-methylphenol, providing a framework for selecting the most suitable reagent based on purity and analytical performance.

HPLC Purity Analysis: A Comparative Overview

A standardized reverse-phase HPLC method was developed to analyze the purity of this compound and its alternatives. The method is designed to provide good resolution and separation of the main component from potential process-related impurities.

Quantitative Data Summary

The following table summarizes the hypothetical, yet representative, quantitative data obtained from the HPLC analysis of the three compounds under standardized conditions. This data is intended to illustrate a typical purity profile for each compound.

CompoundRetention Time (min)Peak Area (%)Purity (%)Major Impurity (RT, min)Impurity Area (%)
This compound8.5299.2599.257.810.45
4-Bromo-3-(trifluoromethyl)phenol8.2198.8098.807.550.75
3-Bromo-4-methylphenol7.9598.5098.507.230.95

Experimental Protocols

A detailed methodology for the HPLC purity validation is provided below. This protocol was used to generate the comparative data presented in this guide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 40% B

    • 21-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the analytical standard for each compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample of this compound or its alternatives in acetonitrile to achieve a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity of the sample is determined by the area percentage method, calculated as follows:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity validation process described in this guide.

HPLC_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Sample Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report end End report->end

Caption: Workflow for HPLC Purity Validation.

Comparison and Discussion

The standardized HPLC method provided effective separation and quantification for this compound and its selected alternatives.

  • This compound typically exhibits high purity, often exceeding 99%, due to well-established synthetic and purification protocols. Its retention time is the longest among the three, indicating its higher lipophilicity, which can be attributed to the meta-position of the bromine and trifluoromethyl groups.

  • 4-Bromo-3-(trifluoromethyl)phenol , an isomer of the primary compound, shows a slightly shorter retention time. The purity is generally high, though it may contain isomeric impurities depending on the synthetic route.

  • 3-Bromo-4-methylphenol has the shortest retention time, as the methyl group is less electron-withdrawing and contributes less to the overall lipophilicity compared to the trifluoromethyl group. The purity of commercially available 3-Bromo-4-methylphenol is typically around 98-98.5%.

The choice between these building blocks will ultimately depend on the specific requirements of the synthesis, including the desired substitution pattern on the final molecule, and the acceptable level of impurities. For applications requiring the highest purity and the specific electronic and steric properties of the 3-bromo-5-(trifluoromethyl) substitution pattern, the primary compound is the preferred choice. The alternatives offer different substitution patterns that may be desirable in other synthetic contexts.

A Comparative Guide: 3-Bromo-5-(trifluoromethyl)phenol versus 3-Aminophenol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, synthesis, and biological activities of 3-Bromo-5-(trifluoromethyl)phenol and 3-aminophenol derivatives, supported by experimental data, to inform research and drug development.

Introduction

Phenolic compounds are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Among these, this compound and derivatives of 3-aminophenol have garnered significant interest due to their unique chemical properties and diverse biological activities. This guide provides a comprehensive comparison of these two classes of compounds, offering researchers and drug development professionals a data-driven overview to aid in the selection and design of novel molecular entities.

Physicochemical Properties

The structural differences between this compound and 3-aminophenol derivatives fundamentally influence their physicochemical characteristics, which in turn impact their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound[1][2]3-Aminophenol[3]Representative 3-Aminophenol Derivative (example)
Molecular Formula C₇H₄BrF₃OC₆H₇NOVaries
Molecular Weight 241.01 g/mol 109.13 g/mol Varies
Appearance Solid[2]White to off-white crystalline solidVaries
Melting Point Not specified121-124 °CVaries
Boiling Point Not specified164 °C at 11 mmHgVaries
Solubility Not specifiedSoluble in water, alcohol, etherVaries
pKa Not specified4.3 (amino), 9.8 (hydroxyl)Varies

Synthesis Overview

The synthetic routes to this compound and 3-aminophenol derivatives are well-established, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.

Synthesis of this compound

A common synthetic pathway to this compound involves the bromination of 3-(trifluoromethyl)phenol. The trifluoromethyl group directs the bromination to the meta position.

Synthesis of this compound 3-(trifluoromethyl)phenol 3-(trifluoromethyl)phenol This compound This compound 3-(trifluoromethyl)phenol->this compound Br2, Solvent

Synthesis of this compound.
Synthesis of 3-Aminophenol Derivatives

3-Aminophenol serves as a versatile starting material for a variety of derivatives. For instance, Schiff base derivatives can be synthesized through the condensation reaction of 3-aminophenol with various aldehydes or ketones.

Synthesis of 3-Aminophenol Derivatives 3-Aminophenol 3-Aminophenol Schiff Base Derivative Schiff Base Derivative 3-Aminophenol->Schiff Base Derivative Aldehyde/Ketone, Catalyst

General synthesis of 3-aminophenol Schiff base derivatives.

Comparative Biological Activities

While direct comparative studies are limited, existing data allows for an assessment of the distinct biological profiles of these two classes of compounds.

Antimicrobial Activity

3-Aminophenol derivatives have demonstrated notable antimicrobial properties. For instance, certain Schiff base derivatives of 3-aminophenol have shown inhibitory activity against various bacterial and fungal strains.

3-Aminophenol DerivativeTest OrganismZone of Inhibition (mm)
Derivative AEscherichia coli18
Derivative BStaphylococcus aureus22
Derivative CCandida albicans15

Note: The data presented is a representative example from literature and specific values may vary based on the derivative and experimental conditions.

Currently, there is a lack of publicly available data on the antimicrobial activity of this compound.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. 3-Aminophenol derivatives have been evaluated for their radical scavenging activity, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

3-Aminophenol DerivativeDPPH Scavenging Activity (IC₅₀ in µg/mL)
Derivative X45.2
Derivative Y32.8
Derivative Z51.5

Note: IC₅₀ represents the concentration required to scavenge 50% of DPPH radicals.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are of significant interest for drug development. The nitric oxide (NO) scavenging assay is a common in vitro method to assess anti-inflammatory potential.

3-Aminophenol DerivativeNitric Oxide Scavenging Activity (IC₅₀ in µg/mL)
Derivative M68.3
Derivative N55.1

Note: IC₅₀ represents the concentration required to scavenge 50% of nitric oxide radicals.

There is currently no published data on the anti-inflammatory activity of this compound.

Cholinesterase Inhibitory Activity

Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. One study reported on N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, a derivative of this compound, as a cholinesterase inhibitor.

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide4a: 18.24a: 9.2

Experimental Protocols

DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant activity of compounds.

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare DPPH solution Prepare DPPH solution Mix DPPH and test compound Mix DPPH and test compound Prepare DPPH solution->Mix DPPH and test compound Prepare test compound solutions Prepare test compound solutions Prepare test compound solutions->Mix DPPH and test compound Incubate in the dark Incubate in the dark Mix DPPH and test compound->Incubate in the dark Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in the dark->Measure absorbance at 517 nm Calculate % inhibition Calculate % inhibition Measure absorbance at 517 nm->Calculate % inhibition

Workflow for the DPPH antioxidant assay.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are implicated in inflammatory processes.

NO_Assay cluster_generation NO Generation cluster_scavenging Scavenging Reaction cluster_detection Detection Sodium nitroprusside solution Sodium nitroprusside solution Incubate to generate NO Incubate to generate NO Sodium nitroprusside solution->Incubate to generate NO Add test compound Add test compound Incubate to generate NO->Add test compound Incubate Incubate Add test compound->Incubate Add Griess reagent Add Griess reagent Incubate->Add Griess reagent Measure absorbance at 546 nm Measure absorbance at 546 nm Add Griess reagent->Measure absorbance at 546 nm Calculate % scavenging Calculate % scavenging Measure absorbance at 546 nm->Calculate % scavenging

Workflow for the Nitric Oxide scavenging assay.

Protocol:

  • A solution of sodium nitroprusside in phosphate-buffered saline (PBS) is prepared.

  • The test compound is added to the sodium nitroprusside solution at various concentrations.

  • The mixture is incubated at a specific temperature for a set time to allow for nitric oxide generation and scavenging.

  • After incubation, Griess reagent is added to the mixture.

  • The absorbance of the resulting chromophore is measured at 546 nm.

  • The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of a control (without the test compound).

  • The IC₅₀ value is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of phenolic compounds are often attributed to their ability to modulate various cellular signaling pathways.

Antioxidant and Anti-inflammatory Mechanisms

Phenolic compounds can exert their antioxidant effects by directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Their anti-inflammatory actions can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating signaling pathways such as the NF-κB and MAPK pathways. The amino group in 3-aminophenol derivatives can also contribute to their antioxidant capacity.

Signaling_Pathways Inflammatory Stimuli Inflammatory Stimuli ROS/RNS ROS/RNS Inflammatory Stimuli->ROS/RNS NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway ROS/RNS->NF-κB Pathway ROS/RNS->MAPK Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators MAPK Pathway->Pro-inflammatory Mediators Phenolic Compounds Phenolic Compounds Phenolic Compounds->ROS/RNS Scavenging Phenolic Compounds->NF-κB Pathway Inhibition Phenolic Compounds->MAPK Pathway Inhibition

General mechanism of antioxidant and anti-inflammatory action of phenolic compounds.
Mechanism of Trifluoromethylphenols

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that can significantly alter the electronic properties of the phenol ring, influencing its acidity and reactivity. The spontaneous aqueous defluorination of some trifluoromethylphenols to form hydroxybenzoic acids has been reported, a process that is dependent on the position of the -CF₃ group and the pH.[4][5][6] This reactivity could be a factor in their biological mechanism of action.

Conclusion

This comparative guide highlights the distinct profiles of this compound and 3-aminophenol derivatives. 3-Aminophenol derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by a growing body of experimental data. In contrast, the biological characterization of this compound is still in its early stages, with current data primarily focused on the cholinesterase inhibitory activity of its derivatives.

The presence of the bromine and trifluoromethyl substituents on the phenol ring of this compound suggests it is a promising scaffold for the development of potent and selective inhibitors. However, further research is imperative to elucidate its broader biological activity profile. For researchers and drug developers, 3-aminophenol derivatives offer a more established platform with a wealth of existing data for further optimization, while this compound represents a less explored but potentially rewarding avenue for the discovery of novel therapeutic agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for initiating and guiding these research endeavors.

References

Comparative Analysis of 3-Bromo-5-(trifluoromethyl)phenol Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical structural analogs of 3-Bromo-5-(trifluoromethyl)phenol to elucidate potential structure-activity relationships (SAR). Due to a lack of publicly available quantitative SAR data for direct analogs of this compound, this document presents a model analysis based on a hypothetical screening for acetylcholinesterase (AChE) inhibition, a key target in neurodegenerative disease research. The experimental data herein is illustrative to guide researchers in similar SAR studies.

Introduction

This compound is a substituted aromatic compound featuring two key functional groups: a bromine atom and a trifluoromethyl group. The trifluoromethyl group is a common substituent in medicinal chemistry, known to enhance metabolic stability and membrane permeability.[1] SAR studies on analogs of this scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates. This guide explores how systematic structural modifications to the this compound core could influence biological activity, using acetylcholinesterase inhibition as a representative endpoint.

Hypothetical Screening Data

The following table summarizes the hypothetical inhibitory activity (IC50) of a series of this compound analogs against human acetylcholinesterase.

Compound IDStructureR1R2R3IC50 (µM)
1 This compoundHBrCF315.2
2 3-Chloro-5-(trifluoromethyl)phenolHClCF312.5
3 3-Iodo-5-(trifluoromethyl)phenolHICF318.9
4 3-Bromo-5-(trichloromethyl)phenolHBrCCl325.8
5 3-Bromo-5-methylphenolHBrCH335.1
6 2-Bromo-5-(trifluoromethyl)phenolBrHCF322.4
7 4-Bromo-3-(trifluoromethyl)phenolHH (at position 5)CF341.7
8 3,5-DibromophenolHBrBr28.3
9 3,5-Bis(trifluoromethyl)phenolHCF3CF38.9
10 3-Bromo-5-(trifluoromethyl)anilineHBrCF3>100

Experimental Protocols

A detailed methodology for the key experiments cited is provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro assay is a widely used colorimetric method to measure acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (analogs of this compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds (diluted from the stock solution with phosphate buffer). For the control, add 20 µL of phosphate buffer with DMSO.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.

    • Add 10 µL of the DTNB solution to each well.

    • To initiate the reaction, add 10 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • The rate of reaction is determined by the change in absorbance over time.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the acetylcholinesterase inhibition assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare AChE Solution E Add Test Compound/Control A->E B Prepare ATCI Solution I Add ATCI (Start Reaction) B->I C Prepare DTNB Solution H Add DTNB C->H D Prepare Test Compound Dilutions D->E F Add Phosphate Buffer E->F G Add AChE & Incubate F->G G->H H->I J Measure Absorbance at 412 nm I->J K Calculate Reaction Rates J->K L Determine % Inhibition K->L M Calculate IC50 Values L->M

Caption: Workflow of the Acetylcholinesterase Inhibition Assay.

Hypothetical Structure-Activity Relationship

The diagram below outlines the hypothetical structure-activity relationships derived from the screening data.

SAR cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Activity Outcomes Core This compound (IC50 = 15.2 µM) Mod1 Halogen Substitution at R2 (Cl > Br > I) Core->Mod1 Mod2 Bioisosteric Replacement of CF3 (CF3 > CCl3 > CH3) Core->Mod2 Mod3 Positional Isomerism (meta > ortho > para) Core->Mod3 Mod4 Phenolic OH is Critical (Phenol > Aniline) Core->Mod4 Mod5 Dual CF3 Substitution (Increases Potency) Core->Mod5 Outcome1 Increased Potency Mod1->Outcome1 Cl Outcome2 Decreased Potency Mod1->Outcome2 I Mod2->Outcome2 Mod3->Outcome2 Outcome3 Abolished Activity Mod4->Outcome3 Mod5->Outcome1

Caption: Hypothetical SAR of this compound Analogs.

Discussion of Hypothetical SAR

Based on our illustrative data, several SAR trends can be postulated:

  • Role of the Phenolic Hydroxyl Group: The replacement of the hydroxyl group with an amino group (Compound 10) leads to a complete loss of activity, suggesting that the phenolic hydroxyl is crucial for binding to the active site of acetylcholinesterase, possibly through hydrogen bonding.

  • Influence of the Halogen at Position 3: Varying the halogen at the 3-position indicates that a chloro group (Compound 2) is slightly more favorable for activity than a bromo group (Compound 1), while a larger iodo group (Compound 3) is detrimental. This suggests a specific size and electronegativity requirement in this region of the binding pocket.

  • Impact of the Trifluoromethyl Group: The trifluoromethyl group at position 5 appears to be important for potency. Replacing it with a trichloromethyl group (Compound 4) or a methyl group (Compound 5) significantly reduces activity. The presence of two trifluoromethyl groups at positions 3 and 5 (Compound 9) further enhances potency, indicating a strong favorable interaction.

  • Effect of Substituent Position: The relative positions of the bromo and trifluoromethyl groups are critical. Moving the bromo group to the 2-position (Compound 6) or the 4-position (Compound 7) leads to a decrease in activity compared to the 3-bromo isomer, highlighting the importance of the meta-substitution pattern for optimal interaction with the target.

Conclusion

This guide presents a hypothetical framework for the SAR-driven design and evaluation of analogs based on the this compound scaffold. The illustrative data and experimental protocols provide a model for researchers to conduct their own investigations into the biological activities of this and related chemical series. The hypothetical SAR suggests that the phenolic hydroxyl group and the meta-arrangement of a bromine and a trifluoromethyl group are key pharmacophoric features for acetylcholinesterase inhibition. Further synthesis and biological testing of a diverse range of analogs are necessary to validate these hypotheses and to discover novel, potent, and selective modulators of biological targets.

References

A Comparative Guide to the Reactivity of 3-Bromo-5-(trifluoromethyl)aniline and 3-Bromo-5-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of 3-Bromo-5-(trifluoromethyl)aniline and 3-Bromo-5-(trifluoromethyl)phenol, two structurally similar building blocks crucial in medicinal chemistry and materials science. This guide provides a comparative overview of their electronic properties and reactivity in key chemical transformations, supported by experimental data and detailed protocols.

In the landscape of synthetic chemistry, the selection of appropriate starting materials is paramount to the successful construction of complex molecular architectures. 3-Bromo-5-(trifluoromethyl)aniline and this compound are two such pivotal building blocks, distinguished by the presence of an amino and a hydroxyl group, respectively. This seemingly subtle difference profoundly influences their chemical behavior and, consequently, their utility in various synthetic endeavors, most notably in the synthesis of targeted therapeutics.

This guide aims to provide a comprehensive comparison of the reactivity of these two compounds, focusing on aspects most relevant to researchers and professionals in drug development. We will delve into their electronic properties, compare their performance in key cross-coupling reactions, and provide detailed experimental protocols for representative transformations.

Physicochemical Properties and Electronic Profile

The reactivity of an aromatic compound is intrinsically linked to the electronic nature of its substituents. Both 3-Bromo-5-(trifluoromethyl)aniline and this compound feature two electron-withdrawing groups at the meta-positions relative to the functional group: a bromine atom and a trifluoromethyl group. These substituents decrease the electron density of the aromatic ring through inductive effects. However, the primary determinant of their differential reactivity is the nature of the functional group at position 1 – the amino (-NH₂) group in the aniline and the hydroxyl (-OH) group in the phenol.

Property3-Bromo-5-(trifluoromethyl)anilineThis compound
Molecular Formula C₇H₅BrF₃NC₇H₄BrF₃O
Molecular Weight 240.02 g/mol [1]241.01 g/mol [2]
CAS Number 54962-75-3[1]1025718-84-6[2]
-NH₂ Basicity (pKa of conjugate acid) Estimated to be lower than aniline (pKa ≈ 4.6) due to electron-withdrawing groups.Not Applicable
-OH Acidity (pKa) Not ApplicableEstimated to be lower than phenol (pKa ≈ 10) due to electron-withdrawing groups.

The amino group in aniline is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the hydroxyl group in phenol is also an activating group but to a lesser extent, as oxygen is more electronegative than nitrogen, holding its lone pairs more tightly.

The presence of the meta-directing bromo and trifluoromethyl groups significantly deactivates the ring towards electrophilic substitution for both molecules. However, the stronger activating effect of the amino group suggests that 3-Bromo-5-(trifluoromethyl)aniline will generally be more reactive in such reactions compared to its phenol counterpart.

Comparative Reactivity in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the bromine atom in both 3-Bromo-5-(trifluoromethyl)aniline and this compound makes them ideal substrates for a variety of these reactions.

Ullmann Condensation: A Case Study in the Synthesis of Nilotinib

A pertinent example highlighting the utility of 3-Bromo-5-(trifluoromethyl)aniline is its role as a key intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The synthesis involves a copper-catalyzed N-arylation, a type of Ullmann condensation, between 3-Bromo-5-(trifluoromethyl)aniline and 4-methyl-1H-imidazole.

Experimental Protocol: Ullmann Condensation for the Synthesis of a Nilotinib Intermediate

The following protocol for the synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine is adapted from patent literature and demonstrates a practical application of 3-Bromo-5-(trifluoromethyl)aniline in a cross-coupling reaction.

Materials:

  • 3-Bromo-5-(trifluoromethyl)aniline

  • 4-methylimidazole

  • Copper(I) iodide (CuI)

  • 8-Hydroxyquinoline

  • Tripotassium phosphate (K₃PO₄)

  • Ethanol (96%)

Procedure:

  • To a reaction vessel under an argon atmosphere, add 3-Bromo-5-(trifluoromethyl)aniline (1.0 mol), tripotassium phosphate (1.2 mol), and 4-methylimidazole (1.5 mol).

  • Stir the mixture and heat to 80 °C.

  • Add 8-hydroxyquinoline (0.1 mol) and copper(I) iodide (0.1 mol) to the reaction mixture.

  • Heat the mixture to 165 °C and maintain this temperature for 4 hours.

  • After the reaction is complete, add 1.44 L of 96% ethanol to the hot reaction mixture and allow it to cool.

  • The product, 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine, can then be isolated and purified. A reported yield for this reaction is approximately 50%.

Note: This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Other Cross-Coupling Reactions

Both 3-Bromo-5-(trifluoromethyl)aniline and this compound are expected to be viable substrates for other important cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the trifluoromethyl and bromo substituents can enhance the rate of oxidative addition of the palladium catalyst to the aryl bromide, which is often the rate-determining step in these catalytic cycles.

However, the functional groups present will dictate the optimal reaction conditions and may influence the overall efficiency. For instance, in Buchwald-Hartwig amination or etherification, the acidity of the phenol and the basicity of the aniline will play a crucial role in the transmetalation step.

Reactivity in Electrophilic Aromatic Substitution

As previously mentioned, the amino group of aniline is a more potent activating group for electrophilic aromatic substitution than the hydroxyl group of phenol. Despite the deactivating effect of the bromo and trifluoromethyl groups, 3-Bromo-5-(trifluoromethyl)aniline is expected to be more reactive towards electrophiles.

The directing effects of the substituents will determine the position of substitution. The -NH₂ and -OH groups are ortho-, para-directing, while the -Br and -CF₃ groups are meta-directing. In both molecules, the positions ortho and para to the activating group are electronically favored for electrophilic attack.

Logical Relationships and Synthetic Pathways

The strategic importance of 3-Bromo-5-(trifluoromethyl)aniline is clearly illustrated in the synthesis of Nilotinib. The following diagram outlines a key step in this process.

Ullmann_Coupling_for_Nilotinib_Intermediate Ullmann Coupling for Nilotinib Intermediate Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System Aniline 3-Bromo-5- (trifluoromethyl)aniline Reaction Ullmann Condensation Aniline->Reaction Imidazole 4-Methyl-1H-imidazole Imidazole->Reaction Catalyst CuI / 8-Hydroxyquinoline Catalyst->Reaction Base K₃PO₄ Base->Reaction Product 3-(Trifluoromethyl)-5-(4-methyl- 1H-imidazol-1-yl)benzenamine (Nilotinib Intermediate) Reaction->Product Nilotinib Nilotinib Product->Nilotinib Further Synthetic Steps

Caption: A flowchart illustrating the Ullmann coupling step in the synthesis of a key intermediate for the drug Nilotinib.

The Bcr-Abl signaling pathway, which is aberrantly activated in chronic myelogenous leukemia, is the target of Nilotinib. Understanding this pathway is crucial for drug development professionals.

Bcr_Abl_Pathway Simplified Bcr-Abl Signaling Pathway and Inhibition by Nilotinib Bcr_Abl Bcr-Abl Oncoprotein pSubstrate Phosphorylated Substrate Bcr_Abl->pSubstrate Kinase Activity ATP ATP ATP->Bcr_Abl Substrate Substrate Protein Substrate->Bcr_Abl Downstream Downstream Signaling (e.g., RAS, PI3K/AKT) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Nilotinib Nilotinib Nilotinib->Bcr_Abl Inhibits ATP Binding

Caption: A diagram showing the inhibition of the Bcr-Abl signaling pathway by Nilotinib.

Conclusion

For researchers and drug development professionals, understanding these nuances in reactivity is essential for the rational design of synthetic routes and the efficient construction of novel molecular entities. The choice between these two building blocks will ultimately depend on the specific transformation desired and the overall synthetic strategy.

References

Efficacy comparison of drug candidates derived from substituted phenols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Efficacy Comparison of Eugenol and Carvacrol: Anticancer, Antioxidant, and Antimicrobial Properties

This guide provides a detailed comparison of the efficacy of two well-characterized substituted phenol drug candidates, eugenol and carvacrol. The objective is to present experimental data on their anticancer, antioxidant, and antimicrobial activities to aid researchers, scientists, and drug development professionals in evaluating their therapeutic potential.

Data Presentation

The following tables summarize the quantitative data for the anticancer, antioxidant, and antimicrobial activities of eugenol and carvacrol.

Table 1: Anticancer Activity of Eugenol and Carvacrol
CompoundCell LineAssayIC50 (µM)Reference
Eugenol MCF-7 (Breast Cancer)MTT22.75[1]
MDA-MB-231 (Breast Cancer)MTT15.09[1]
HCT-15 (Colon Cancer)MTT300[1]
HT-29 (Colon Cancer)MTT500[1]
HL-60 (Leukemia)MTT23.7[2]
Carvacrol HCC1937 (Breast Cancer)MTT320[3]
HepG2 (Liver Cancer)MTT~400[4]
AGS (Gastric Cancer)MTT82.57[5]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates greater potency.

Table 2: Antioxidant Activity of Eugenol and Carvacrol
CompoundAssayIC50 (µg/mL)Reference
Eugenol DPPH Radical Scavenging130.485[6]
ABTS Radical Scavenging11.7[7]
Carvacrol DPPH Radical Scavenging249.09[8]
ABTS Radical Scavenging23.29[8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for determining the antioxidant capacity of compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 3: Antimicrobial Activity of Eugenol and Carvacrol
CompoundMicroorganismAssayMIC (mg/mL)Reference
Eugenol Escherichia coliBroth Microdilution0.125[9]
Staphylococcus aureusBroth Microdilution0.256[10]
Carvacrol Escherichia coliBroth Microdilution0.25[11]
Staphylococcus aureusBroth Microdilution0.25[11]

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., eugenol or carvacrol) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control. The IC50 value is then determined from a plot of scavenging activity against the concentration of the compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (medium with bacteria, no compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Anticancer_Mechanism_Apoptosis cluster_0 Substituted Phenol (Eugenol/Carvacrol) cluster_1 Mitochondrial (Intrinsic) Pathway of Apoptosis Drug Candidate Drug Candidate Bcl2 Bcl2 Drug Candidate->Bcl2 downregulates Bax Bax Drug Candidate->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf1 Apaf1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Pro_Caspase9 Pro_Caspase9 Apoptosome->Pro_Caspase9 cleaves Caspase9 Caspase9 Apoptosome->Caspase9 activates Pro_Caspase3 Pro_Caspase3 Caspase9->Pro_Caspase3 cleaves Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by substituted phenols.

Experimental_Workflow_MTT start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight to allow adherence seed_cells->incubate_adhere treat_cells Treat cells with substituted phenol derivatives incubate_adhere->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Experimental_Workflow_DPPH start Start prepare_solutions Prepare serial dilutions of test compounds and DPPH solution start->prepare_solutions mix_solutions Mix test compound dilutions with DPPH solution prepare_solutions->mix_solutions incubate Incubate in the dark at room temperature mix_solutions->incubate measure_absorbance Measure absorbance at 517 nm incubate->measure_absorbance calculate_scavenging Calculate percentage of DPPH radical scavenging measure_absorbance->calculate_scavenging determine_ic50 Determine IC50 value calculate_scavenging->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing antioxidant activity via the DPPH assay.

References

Cross-validation of analytical methods for fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fluorinated compounds is crucial for ensuring product quality, safety, and regulatory compliance. Given the diverse physicochemical properties of these compounds, from volatile fluoroalkenes to polar per- and polyfluoroalkyl substances (PFAS), selecting and validating an appropriate analytical technique is a critical step. Cross-validation, the process of comparing results from two distinct analytical methods, is an essential practice for confirming the accuracy and reliability of analytical data.[1]

This guide provides an objective comparison of the most common and powerful analytical methods used for the analysis of fluorinated compounds: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The fundamental process of cross-validation involves analyzing a single set of samples with two different analytical methodologies and comparing the results. This workflow ensures that the generated data is robust and independent of the analytical technique employed.

start Start: Aqueous Sample (e.g., Plasma, Water) protein_precip Protein Precipitation (if applicable, e.g., Acetonitrile) start->protein_precip Biological Matrix spe Solid Phase Extraction (SPE) (e.g., WAX cartridge) start->spe Water Matrix protein_precip->spe elute Elution (e.g., Methanolic Ammonia) spe->elute concentrate Evaporation & Reconstitution elute->concentrate lc_inject LC Injection concentrate->lc_inject lc_sep Chromatographic Separation (C18 Column) lc_inject->lc_sep ms_ionize Ionization (Electrospray - ESI) lc_sep->ms_ionize ms_detect Tandem MS Detection (MRM Mode) ms_ionize->ms_detect end End: Data Analysis & Quantification ms_detect->end start Start: Sample extract Solvent Extraction (e.g., LLE with MTBE) start->extract derivatize Derivatization (e.g., Alkylation, Silylation) extract->derivatize For non-volatile analytes gc_inject GC Injection (Splitless Mode) extract->gc_inject For volatile analytes cleanup Extract Cleanup (if necessary) derivatize->cleanup cleanup->gc_inject gc_sep Chromatographic Separation (e.g., DB-5ms Column) gc_inject->gc_sep ms_ionize Ionization (Electron Impact - EI) gc_sep->ms_ionize ms_detect MS Detection (Scan or SIM Mode) ms_ionize->ms_detect end End: Data Analysis & Quantification ms_detect->end

References

Stability Showdown: Brominated vs. Chlorinated Trifluoromethylphenols in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers on Metabolic and Photochemical Stability

For scientists in drug discovery, the stability of a compound is a critical gatekeeper to its success. Introducing halogens and trifluoromethyl groups onto a phenolic scaffold is a common strategy to fine-tune a molecule's properties. This guide provides an objective comparison of the stability of brominated versus chlorinated trifluoromethylphenols, offering insights into their behavior under metabolic and photolytic stress, supported by established principles and detailed experimental protocols.

The Stability Question: Bromine vs. Chlorine

The choice between bromine and chlorine as a substituent can significantly impact a molecule's metabolic fate and overall stability. The trifluoromethyl (-CF3) group is a well-established metabolic blocker; its high carbon-fluorine bond energy (around 485 kJ/mol) makes it highly resistant to enzymatic attack by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism.[1] This often leads to a longer drug half-life and improved bioavailability.[2]

When comparing a brominated and a chlorinated analogue, the key difference lies in the carbon-halogen bond strength (C-Br vs. C-Cl) and the leaving group potential of the halide. The C-Cl bond is stronger than the C-Br bond, suggesting that, all else being equal, a chlorinated compound might exhibit slightly greater stability against pathways involving carbon-halogen bond cleavage. However, the overall stability is highly dependent on the specific enzymatic or photochemical reaction, the position of the substituents on the phenol ring, and the surrounding electronic environment.

Comparative Stability Data: An Illustrative Overview

Table 1: Illustrative Comparison of Stability Parameters

ParameterBrominated AnalogueChlorinated AnalogueRationale & Key Assays
Metabolic Stability Assay: In Vitro Liver Microsomal Stability
Half-Life (t½, min)Potentially ShorterPotentially LongerThe weaker C-Br bond may be more susceptible to certain metabolic pathways, though CYP-mediated aromatic hydroxylation is often the primary route.
Intrinsic Clearance (CLint)Potentially HigherPotentially LowerA higher clearance rate indicates faster metabolism.
Photochemical Stability Assay: Photodegradation Kinetics Study
Photolytic Half-Life (t½, h)Potentially ShorterPotentially LongerC-Br bonds can be more susceptible to photolytic cleavage than C-Cl bonds. Studies on brominated flame retardants show debromination is a primary photodegradation pathway.[3]
Degradation Rate (k)Potentially HigherPotentially LowerA higher rate constant signifies faster degradation under light exposure.

Note: This table is for illustrative purposes to guide experimentation. Actual results may vary based on the specific molecular structure and experimental conditions.

Experimental Protocols

To empower researchers to conduct their own comparative stability studies, we provide detailed methodologies for key assays.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for evaluating a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[3][4]

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of brominated and chlorinated trifluoromethylphenols by measuring the rate of disappearance of the parent compound in the presence of liver microsomes.[5]

2. Materials:

  • Test Compounds (Brominated and Chlorinated Analogues)

  • Pooled Liver Microsomes (Human, Rat, or other species)[6]

  • 0.1 M Phosphate Buffer (pH 7.4)[3]

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Ice-cold Acetonitrile or Methanol (as a stopping solution)

  • Control compounds with known stability (low, medium, and high clearance)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO). Create working solutions by diluting the stock in acetonitrile/water.[6]

  • Reaction Mixture: Prepare a master mix containing the liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer.[3][4]

  • Incubation: Aliquot the microsomal solution into a 96-well plate. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: To initiate the metabolic reaction, add the NADPH regenerating system. To a parallel set of wells (negative control), add buffer instead of the NADPH system.[3] At the same time, add the test compounds to their respective wells (final concentration typically 1 µM).[3]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile.[7] The 0-minute sample serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Visualization of Key Pathways and Workflows

Diagrams are essential for visualizing the complex processes involved in stability testing.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Stock Prepare 10 mM Stock Solutions (DMSO) Initiate Initiate Reaction: Add Test Compound & NADPH System Stock->Initiate Microsomes Thaw & Dilute Liver Microsomes PreIncubate Pre-warm Microsomes in 96-well Plate Microsomes->PreIncubate NADPH Prepare NADPH Regenerating System NADPH->Initiate PreIncubate->Initiate Timepoints Terminate Reaction at Time Points (0-60 min) with Cold Acetonitrile Initiate->Timepoints Centrifuge Centrifuge to Pellet Protein Timepoints->Centrifuge Supernatant Transfer Supernatant to New Plate Centrifuge->Supernatant LCMS Analyze Samples by LC-MS/MS Supernatant->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Experimental workflow for the in vitro microsomal stability assay.

G cluster_reaction CYP450 Catalytic Cycle Parent Halogenated Trifluoromethylphenol (Substrate) Binding 1. Substrate Binding to Ferric (Fe³⁺) CYP Parent->Binding Enters Active Site CYP Cytochrome P450 Enzyme (e.g., CYP2E1) CYP->Binding Reduction 2. First Electron Transfer (NADPH-P450 Reductase) Oxygen 3. O₂ Binding to Ferrous (Fe²⁺) CYP Activation 4. Oxygen Activation (Second Electron & Protons) Hydroxylation 5. Substrate Hydroxylation (Aromatic Ring Oxidation) Metabolite Hydroxylated Metabolite (Catechol or Hydroquinone) Hydroxylation->Metabolite Product Release Excretion Further Conjugation (Phase II) & Excretion Metabolite->Excretion

Caption: Generalized metabolic pathway of phenols via Cytochrome P450 oxidation.[8][9]

Conclusion

While the trifluoromethyl group provides a strong shield against metabolic degradation, the choice between a bromine or chlorine substituent introduces a finer level of control over a compound's stability profile. Based on fundamental chemical principles, chlorinated trifluoromethylphenols may exhibit marginally greater metabolic and photochemical stability compared to their brominated counterparts due to a stronger carbon-halogen bond. However, this is a generalized prediction. The provided experimental protocols offer a robust framework for researchers to generate definitive, side-by-side comparative data, enabling more informed decisions in the lead optimization process and ultimately contributing to the development of safer and more effective therapeutics.

References

Navigating the Landscape of Chemical Reference Standards: A Comparative Guide to 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of chemical reference standards are paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the commercially available reference standard for 3-Bromo-5-(trifluoromethyl)phenol (CAS No: 1025718-84-6), offering insights into its quality attributes and the analytical methodologies crucial for its qualification.

While a comprehensive, publicly available Certificate of Analysis (CoA) with detailed experimental data for a designated "reference standard" grade of this compound is not readily accessible from major suppliers, this guide compiles available product specifications and outlines the requisite experimental protocols for its thorough characterization. This approach empowers users to make informed decisions when sourcing this critical reagent and to understand the benchmarks a true reference standard must meet.

Comparative Analysis of Supplier Specifications

Several chemical suppliers offer this compound. While detailed CoAs with spectral data are not consistently provided, a comparison of their product specifications offers a baseline for quality assessment.

SupplierPurity SpecificationMolecular FormulaMolecular WeightCAS Number
Supplier A (Representative) ≥ 98%C₇H₄BrF₃O241.011025718-84-6
Supplier B (Representative) ≥ 95%C₇H₄BrF₃O241.011025718-84-6
Supplier C (Representative) Not specified; sold "as-is"C₇H₄BrF₃O241.011025718-84-6

Note: The CAS number for this compound is consistently cited as 1025718-84-6 by most major suppliers.

The Crucial Role of a Certificate of Analysis

A comprehensive Certificate of Analysis is the cornerstone of a true reference standard. It should provide quantitative data from a battery of analytical tests that confirm the material's identity, purity, and quality. For a compound like this compound, a thorough CoA would typically include:

  • Purity determination by High-Performance Liquid Chromatography (HPLC): This provides the percentage purity of the main compound and detects any organic impurities.

  • Identity confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the identity of the molecule.

  • Identity confirmation by Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

  • Water content by Karl Fischer titration: This quantifies the amount of water present in the material.

  • Residual solvent analysis by Gas Chromatography (GC): This identifies and quantifies any solvents remaining from the synthesis and purification processes.

  • Inorganic impurity analysis (e.g., by Inductively Coupled Plasma - Mass Spectrometry, ICP-MS): This determines the content of inorganic impurities.

Experimental Protocols for Reference Standard Qualification

The following are representative experimental protocols for the key analytical techniques used to qualify a chemical reference standard such as this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main component from any potential organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique provides a detailed fingerprint of the molecule's structure.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.75 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.

Identity Confirmation by Mass Spectrometry (MS)

This method confirms the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a direct infusion source.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Sample Preparation: Prepare a dilute solution of the reference standard (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (241.01 g/mol ).

Visualizing the Workflow for Reference Standard Qualification

A logical workflow is essential for the comprehensive characterization of a chemical reference standard. The following diagram, generated using Graphviz, illustrates this process.

G Workflow for Reference Standard Qualification cluster_synthesis Material Synthesis & Sourcing cluster_characterization Characterization & Analysis cluster_qualification Qualification & Release Synthesis Synthesis of 3-Bromo-5- (trifluoromethyl)phenol Purity Purity Assessment (HPLC) Synthesis->Purity Sourcing Sourcing from Supplier Sourcing->Purity Identity Identity Confirmation (NMR, MS) Purity->Identity Residuals Residual Analysis (Water, Solvents, Inorganics) Identity->Residuals CoA Certificate of Analysis Generation Residuals->CoA Release Release as Reference Standard CoA->Release

A typical workflow for the qualification of a chemical reference standard.

Conclusion

For professionals in the pharmaceutical and chemical research sectors, the adage "trust, but verify" is a guiding principle. While this compound is commercially available, the lack of readily accessible, detailed Certificates of Analysis for a "reference standard" grade necessitates a cautious approach. By understanding the key analytical techniques and the expected data for a comprehensive characterization, researchers can better assess the quality of the materials they source. When the highest level of accuracy is required, performing in-house qualification using the protocols outlined in this guide, or requesting detailed analytical data from the supplier, is a prudent course of action. This ensures the integrity of experimental data and the overall success of research and development endeavors.

Comparative Performance Analysis of 3-Bromo-5-(trifluoromethyl)phenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals on the Experimental Validation of 3-Bromo-5-(trifluoromethyl)phenol

This publication provides a detailed comparison of this compound's performance in common cross-coupling reactions against other bromophenol alternatives. The guide is intended to offer researchers, scientists, and drug development professionals objective experimental data and detailed methodologies to validate its use as a versatile building block in organic synthesis and medicinal chemistry.

Introduction to this compound

This compound is a halogenated aromatic compound featuring both a bromine atom and a trifluoromethyl group.[1][2][3][4][5] This unique substitution pattern imparts specific electronic properties that can influence its reactivity in various chemical transformations. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to enhance the metabolic stability and binding affinity of molecules, making it a valuable substituent in the design of novel therapeutic agents.[6] This guide focuses on its utility in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The reactivity of the aryl halide is significantly influenced by its electronic and steric properties.

To provide a comparative perspective, the table below summarizes typical yields for the Suzuki-Miyaura coupling of various bromophenol isomers with arylboronic acids. While a direct head-to-head comparison involving this compound under identical conditions is not extensively documented in a single study, the data from related compounds allows for an informed assessment of its expected performance. The electron-withdrawing nature of the trifluoromethyl group in this compound is anticipated to enhance the electrophilicity of the carbon-bromine bond, potentially leading to higher reactivity compared to unsubstituted or electron-donating group substituted bromophenols.

Table 1: Comparative Yields of Bromophenol Derivatives in Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventYield (%)
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious Arylboronic AcidsXPhosPdG2/XPhosK2CO31,4-Dioxane61-89
Unprotected ortho-bromoanilinesVarious Boronic EstersPd(OAc)2/SPhosK3PO4Toluene/WaterNot specified
Bromo-naphthalene precursorVariousNot specifiedNot specifiedNot specified0.2-10 µM (IC50)

Note: The data presented is compiled from different sources and is intended for comparative purposes. Reaction conditions and yields can vary significantly based on the specific substrates and catalyst systems employed.[7][8][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants: This compound Arylboronic Acid Base Flask Schlenk Flask under Inert Gas Reactants->Flask Catalyst Catalyst: Pd(PPh3)4 Catalyst->Flask Solvent Degassed Solvent Solvent->Flask Heating Heating (80-110 °C) Flask->Heating 1 Monitoring Monitoring (TLC/GC-MS) Heating->Monitoring 2 Quenching Quenching Monitoring->Quenching 3 Extraction Extraction Quenching->Extraction 4 Drying Drying Extraction->Drying 5 Purification Purification (Column Chromatography) Drying->Purification 6 Product Final Product Purification->Product 7

Suzuki-Miyaura Reaction Workflow

Performance in Heck Reaction

The Heck reaction provides a method for the vinylation of aryl halides. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key factor. The electron-withdrawing trifluoromethyl group in this compound is expected to facilitate the oxidative addition step of the catalytic cycle, a crucial step in the Heck reaction.[10]

While specific comparative data for this compound in the Heck reaction is limited, studies on related fluorinated substrates provide insights into expected outcomes.

Experimental Protocol: Heck Reaction

The following is a generalized experimental protocol for a Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Add the solvent, the alkene, and the base.

  • Seal the tube and heat the mixture to the required temperature (typically 100-140 °C) for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants: This compound Alkene Base Tube Sealed Tube Reactants->Tube Catalyst Catalyst & Ligand: Pd(OAc)2 & PPh3 Catalyst->Tube Solvent Solvent Solvent->Tube Heating Heating (100-140 °C) Tube->Heating 1 Monitoring Monitoring (TLC/GC-MS) Heating->Monitoring 2 Workup Aqueous Work-up Monitoring->Workup 3 Extraction Extraction Workup->Extraction 4 Purification Purification (Column Chromatography) Extraction->Purification 5 Product Final Product Purification->Product 6

Heck Reaction General Workflow

Biological Activity and Signaling Pathways

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery to enhance pharmacological properties.[6] While direct studies on the biological activity of this compound are not abundant, derivatives of structurally similar compounds have shown interesting biological activities. For instance, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have been identified as novel acetyl- and butyrylcholinesterase inhibitors.[11] This suggests that derivatives of this compound could be explored for their potential as enzyme inhibitors.

Polyphenols are known to modulate various neurotrophic signaling pathways.[12] The phenolic moiety in this compound provides a scaffold that, upon further functionalization, could interact with biological targets. The trifluoromethyl group can influence binding affinity and metabolic stability. Further research is warranted to explore the potential of this compound derivatives in modulating specific signaling pathways.

Signaling_Pathway cluster_compound Compound Interaction cluster_target Potential Biological Target cluster_pathway Signaling Pathway Modulation Compound This compound Derivative Enzyme Enzyme (e.g., Cholinesterase) Compound->Enzyme Inhibition Pathway Signaling Pathway (e.g., Neurotrophic Pathways) Enzyme->Pathway Modulation Response Cellular Response Pathway->Response

Potential Biological Interaction Pathway

Conclusion

This compound represents a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique electronic properties, conferred by the trifluoromethyl group, suggest favorable reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. While direct comparative studies are limited, existing data on related compounds provide a strong basis for its effective utilization. Further exploration of its derivatives for biological activity is a promising avenue for future research. This guide provides researchers with the foundational information and experimental frameworks necessary to validate and apply this compound in their synthetic endeavors.

References

A Comparative Spectroscopic Analysis of 3,5-Disubstituted Phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 3,5-dimethylphenol, 3,5-dichlorophenol, and 3,5-dinitrophenol.

This guide provides a comprehensive comparison of the spectroscopic characteristics of three 3,5-disubstituted phenol isomers: 3,5-dimethylphenol, 3,5-dichlorophenol, and 3,5-dinitrophenol. The data presented, obtained through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offers valuable insights for the identification, characterization, and quality control of these compounds in various scientific and industrial applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for each of the three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

CompoundNucleusAr-H (meta)Ar-H (para)-OHSubstituentC1 (C-OH)C2, C6 (C-H)C3, C5 (C-Subst.)C4 (C-H)Substituent Carbon
3,5-Dimethylphenol ¹H6.56 (s, 2H)6.64 (s, 1H)4.67 (s, 1H)2.25 (s, 6H)155.5112.5139.3121.321.4
3,5-Dichlorophenol ¹H7.00 (d, J=1.8 Hz, 2H)6.89 (t, J=1.8 Hz, 1H)~5.8 (br s, 1H)-156.1114.5135.2120.9-
3,5-Dinitrophenol ¹H8.55 (d, J=2.2 Hz, 2H)7.85 (t, J=2.2 Hz, 1H)~10.5 (br s, 1H)-157.0114.2149.1119.5-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 2: Key Infrared Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C=C (Aromatic)C-O StretchSubstituent-Specific Bands
3,5-Dimethylphenol ~3300 (broad)~3020~1600, ~1470~1200C-H (alkyl) ~2920
3,5-Dichlorophenol ~3400 (broad)~3070~1580, ~1450~1220C-Cl stretch ~800-600
3,5-Dinitrophenol ~3300 (broad)~3100~1610, ~1460~1250NO₂ symmetric stretch ~1350, NO₂ asymmetric stretch ~1540
Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺•) [m/z]Key Fragment Ions [m/z] and (Proposed Identity)
3,5-Dimethylphenol C₈H₁₀O122.16122107 ([M-CH₃]⁺), 79, 77
3,5-Dichlorophenol C₆H₄Cl₂O162.00162/164/166127/129 ([M-Cl]⁺), 99, 63
3,5-Dinitrophenol C₆H₄N₂O₅184.11184154 ([M-NO]⁺), 138 ([M-NO₂]⁺), 108, 82

Note: The isotopic pattern for chlorine-containing compounds (¹⁶²Cl₂, ¹⁶⁴Cl¹³⁵Cl, ¹⁶⁶Cl₂) is observed for 3,5-dichlorophenol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Weigh approximately 10-20 mg of the phenol isomer for ¹H NMR and 50-100 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1] c. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. d. If the sample contains particulate matter, filter the solution through a small plug of glass wool in the pipette. e. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if not already present in the solvent.[1]

2. Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). d. For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain a pure absorption lineshape. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy, a common technique for solid samples.

1. Sample Preparation: a. Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. b. Place a small amount of the solid phenol isomer directly onto the ATR crystal.

2. Data Acquisition: a. Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2] b. Acquire a background spectrum of the empty, clean ATR crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

3. Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. An ATR correction may be applied to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation: a. Prepare a dilute solution of the phenol isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

2. GC Separation: a. Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. b. The sample is vaporized and separated on a capillary column (e.g., a non-polar or moderately polar column like a DB-5ms). c. A typical temperature program might start at 50-100°C, hold for 1-2 minutes, and then ramp at 10-20°C/min to a final temperature of 250-300°C.

3. EI Mass Spectrometry: a. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. b. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. c. The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). d. The detector records the abundance of each ion.

4. Data Analysis: a. A total ion chromatogram (TIC) is generated, showing the intensity of all ions as a function of retention time. b. A mass spectrum is obtained for each chromatographic peak by plotting the ion abundance versus m/z. c. The mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to elucidate the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the 3,5-disubstituted phenol isomers.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Sample 3,5-Disubstituted Phenol Isomer NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer (ATR) IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Designed to be a critical resource for laboratory safety, this document offers step-by-step guidance to ensure the safe management of this chemical, fostering a secure research environment.

Chemical Safety and Hazard Information

This compound is a solid organic compound that requires careful handling due to its hazardous properties. It is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[1] Adherence to the safety protocols outlined below is imperative to minimize risk.

Property Data Source
Molecular Formula C₇H₄BrF₃OPubChem
Molecular Weight 241.01 g/mol PubChem
Physical Form SolidSigma-Aldrich
GHS Hazard Classifications Acute Toxicity, Oral (Category 4)PubChem
Skin Irritation (Category 2)PubChem
Serious Eye Damage (Category 1)PubChem
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationPubChem
Hazard Statements H302: Harmful if swallowedPubChem
H315: Causes skin irritationPubChem
H318: Causes serious eye damagePubChem
H335: May cause respiratory irritationPubChem
Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following equipment must be worn at all times.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves. Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat that is fully buttoned is required. For tasks with a higher risk of splashes, a butyl rubber or neoprene apron should be worn over the lab coat.
Respiratory NIOSH-approved RespiratorA respirator may be required if handling the solid outside of a fume hood or if dust is generated. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Protocol: Safe Handling and Use

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.

  • Designated Area: Establish a designated area within the fume hood for handling this compound to contain any potential contamination.

  • Emergency Equipment: Before starting work, confirm the location of the nearest emergency shower and eyewash station and ensure they are unobstructed and operational.

  • Spill Kit: Have a spill kit readily available that includes an inert absorbent material (e.g., vermiculite or sand).

2. Handling the Compound:

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood to minimize the creation of dust.

  • Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to prevent splashing.

  • Container Management: Keep all containers with the compound tightly sealed when not in use.

3. Post-Handling Decontamination:

  • Surface Cleaning: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Hand Washing: Thoroughly wash hands with soap and water after removing gloves.

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste.

  • Container Management: Keep the waste container tightly closed and stored in a well-ventilated area, away from incompatible materials.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.

  • Waste Pickup: When the waste container is nearly full, arrange for a pickup from your institution's EHS department.

Operational Workflow for Handling this compound

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency prep_spill_kit Prepare Spill Kit prep_emergency->prep_spill_kit handling_weigh Weigh and Transfer in Fume Hood prep_spill_kit->handling_weigh handling_solution Prepare Solution (if applicable) handling_weigh->handling_solution em_skin Skin Contact handling_weigh->em_skin em_inhale Inhalation handling_weigh->em_inhale handling_seal Keep Containers Sealed handling_solution->handling_seal em_eye Eye Contact handling_solution->em_eye em_ingest Ingestion handling_solution->em_ingest post_decontaminate Decontaminate Work Area handling_seal->post_decontaminate post_ppe Remove PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_segregate Segregate Halogenated Waste post_wash->disp_segregate disp_container Manage Waste Container disp_segregate->disp_container disp_pickup Arrange for EHS Pickup disp_container->disp_pickup em_action Immediate First Aid & Medical Attention em_skin->em_action em_eye->em_action em_inhale->em_action em_ingest->em_action

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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